1-(2,6-Difluoro-3-iodophenyl)ethanol
Description
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Properties
IUPAC Name |
1-(2,6-difluoro-3-iodophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2IO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFURCCGASYLDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1F)I)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(2,6-Difluoro-3-iodophenyl)ethanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,6-Difluoro-3-iodophenyl)ethanol is a highly functionalized aromatic alcohol of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to the alcohol-bearing side chain and a sterically demanding iodine atom, makes it a valuable and versatile building block for the synthesis of complex molecular architectures. The presence of fluorine can enhance metabolic stability and binding affinity of drug candidates, while the iodo group serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of further molecular diversity. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this important synthetic intermediate.
Chemical Identity and Properties
CAS Number: 2484889-28-1[1][2]
Molecular Formula: C₈H₇F₂IO[1]
Molecular Weight: 284.04 g/mol [1]
Physicochemical Properties
While detailed experimental data for the physical properties of this compound are not extensively reported in readily available literature, some properties can be inferred from related compounds and supplier information. It is often supplied as a solid or oil, and its solubility is expected to be highest in organic solvents such as dichloromethane, ethyl acetate, and methanol.
| Property | Value | Source |
| Appearance | White to off-white solid or colorless oil | Inferred from related compounds[3] |
| Boiling Point | Not explicitly reported | [1] |
| Melting Point | Not explicitly reported | --- |
| Solubility | Soluble in common organic solvents | Inferred from structure |
| Purity | Typically available at ≥98% | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound. While a publicly available, fully assigned spectrum for this specific CAS number is not readily found, data for closely related analogs and general principles of NMR spectroscopy allow for the prediction of its key spectral features. For a related compound, 2,2-difluoro-1-p-tolylethanol, the following spectral data has been reported: ¹H NMR (400 MHz, CDCl₃) δ 7.58 – 7.04 (m, 4H), 5.78 (td, J = 56.1, 4.8 Hz, 1H), 4.81 (td, J = 10.1, 4.8 Hz, 1H), 2.40 (s, 4H); ¹³C NMR (101 MHz, CDCl₃) δ 138.95, 132.90, 129.39, 127.02, 115.88 (t, J = 244.0 Hz), 99.98, 73.55 (t, J = 24.0 Hz), 21.20; ¹⁹F NMR (376 MHz, CDCl₃) δ -127.5 (dd, J = 297.0, 282.0 Hz, 2F)[3].
Expected Spectroscopic Features for this compound:
-
¹H NMR: The spectrum would be expected to show a quartet for the benzylic proton (CH-OH) coupled to the adjacent methyl group, a doublet for the methyl group (CH₃), and multiplets for the aromatic protons. The hydroxyl proton may appear as a broad singlet, the chemical shift of which can be concentration-dependent.
-
¹³C NMR: The carbon spectrum will show distinct signals for the two aliphatic carbons and the aromatic carbons. The carbons bearing fluorine atoms will exhibit characteristic splitting patterns due to C-F coupling.
-
¹⁹F NMR: The fluorine spectrum is expected to show signals corresponding to the two fluorine atoms on the aromatic ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis
The most logical and common synthetic route to this compound is the reduction of the corresponding ketone, 1-(2,6-difluoro-3-iodophenyl)ethanone. This transformation is a standard procedure in organic synthesis and can be achieved using a variety of reducing agents.
Conceptual Synthesis Workflow
Caption: General synthesis workflow for this compound.
Experimental Protocol: Reduction of 1-(2,6-difluoro-3-iodophenyl)ethanone
This protocol is based on general procedures for the reduction of aryl ketones.
Materials:
-
1-(2,6-difluoro-3-iodophenyl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-(2,6-difluoro-3-iodophenyl)ethanone in methanol or ethanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride in portions to the stirred solution. The molar ratio of NaBH₄ to the ketone is typically between 1 and 1.5 equivalents.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Remove the alcohol solvent under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. If necessary, the product can be further purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of ketones to alcohols in the presence of other functional groups like the aryl iodide. More powerful reducing agents like lithium aluminum hydride could also be used but require stricter anhydrous conditions.
-
Solvent: Protic solvents like methanol or ethanol are commonly used with NaBH₄ as they also serve as the proton source for the resulting alkoxide intermediate.
-
Quenching: The addition of a mild acid, like ammonium chloride, is necessary to neutralize any excess reducing agent and to protonate the alkoxide to form the final alcohol product.
Applications in Drug Discovery and Organic Synthesis
As a "research chemical" and "organic building block," this compound is primarily utilized in the early stages of drug discovery and the development of novel synthetic methodologies.
Role as a Chiral Building Block
The secondary alcohol functionality in this compound introduces a chiral center. Enantiomerically pure forms of this alcohol are highly valuable intermediates for the synthesis of chiral drugs. Asymmetric reduction of the precursor ketone or resolution of the racemic alcohol can provide access to these enantiopure compounds. For instance, the synthesis of the crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol is achieved through asymmetric hydrogenation of the corresponding ketone[4].
Utility in Cross-Coupling Reactions
The carbon-iodine bond is a key feature of this molecule, making it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the facile introduction of a wide variety of substituents at the 3-position of the phenyl ring, enabling the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Sources
Structural & Synthetic Guide: 1-(2,6-Difluoro-3-iodophenyl)ethanol Derivatives
Executive Summary
The 1-(2,6-difluoro-3-iodophenyl)ethanol scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the realm of kinase inhibitor design (e.g., ALK, ROS1, and MET inhibitors). Its value lies in the synergistic interplay between the 2,6-difluoro substitution —which imposes conformational rigidity and metabolic stability—and the 3-iodo moiety , which serves as both a reactive handle for cross-coupling (Suzuki-Miyaura, Sonogashira) and a potent halogen bond donor.
This technical guide provides a rigorous analysis of the molecule’s structural electronics, a validated synthetic workflow for its enantioselective production, and its application in fragment-based drug design (FBDD).
Part 1: Structural Analysis & Electronic Properties
The "Ortho-Fluorine" Effect & Conformational Lock
The 2,6-difluoro substitution pattern is not merely decorative; it is a critical steric and electronic control element.
-
Conformational Restriction: The van der Waals radii of the fluorine atoms (1.47 Å) at the 2 and 6 positions create significant steric clash with the ethanol side chain at position 1. This forces the ethanol group to rotate out of planarity with the phenyl ring, often locking the C-C bond in a perpendicular conformation. This pre-organization minimizes entropy loss upon binding to protein active sites.
-
Metabolic Blocking: The C2 and C6 positions are primary sites for oxidative metabolism (Phase I). Fluorine substitution effectively blocks these sites, extending the in vivo half-life of the molecule.
The Iodine Sigma Hole (Halogen Bonding)
Unlike lighter halogens, the iodine atom at position 3 exhibits a pronounced sigma hole —a region of positive electrostatic potential on the extension of the C-I bond axis.
-
Mechanism: The electron-withdrawing nature of the adjacent fluorine (at C2) and the aromatic ring depletes electron density from the iodine, enhancing this positive potential.
-
Drug Design Utility: This sigma hole allows the iodine to act as a Lewis acid, forming highly directional halogen bonds (X-bond) with Lewis bases (e.g., carbonyl oxygens or backbone nitrogens in the kinase hinge region). This interaction is often stronger and more directional than hydrogen bonding.[1]
Pharmacophore Visualization (Graphviz)
Figure 1: Pharmacophore map highlighting the electronic and steric contributions of the 2,6-difluoro-3-iodo motif.
Part 2: Validated Synthetic Protocols
The synthesis of this compound requires navigating the directing effects of the fluorine atoms. The most robust route avoids the instability of lithiated intermediates by utilizing Directed Ortho Lithiation (DoL) on a protected precursor or, more commonly in process chemistry, starting from the commercially available 2,6-difluoro-3-iodobenzaldehyde .
Route A: Grignard Addition (Racemic Synthesis)
This protocol yields the racemic alcohol, which serves as a standard for chiral resolution or oxidation to the ketone.
Reagents: 2,6-difluoro-3-iodobenzaldehyde, Methylmagnesium bromide (MeMgBr), THF (anhydrous).
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon atmosphere.
-
Solvation: Dissolve 2,6-difluoro-3-iodobenzaldehyde (1.0 eq) in anhydrous THF (0.5 M concentration). Cool to -78°C (dry ice/acetone bath). Note: Low temperature prevents iodine-magnesium exchange side reactions.
-
Addition: Add MeMgBr (3.0 M in ether, 1.2 eq) dropwise over 30 minutes. The internal temperature must not exceed -60°C.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
Quench: Carefully quench with saturated aqueous NH₄Cl.
-
Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc 9:1).
Route B: Enantioselective Asymmetric Transfer Hydrogenation (ATH)
For drug development, the (S)- or (R)-enantiomer is usually required. The most scalable method is the Noyori Transfer Hydrogenation of the corresponding ketone (1-(2,6-difluoro-3-iodophenyl)ethanone).
Precursor Synthesis: Oxidation of the racemic alcohol (from Route A) using Dess-Martin Periodinane or MnO₂ to the acetophenone.
ATH Protocol:
-
Catalyst Preparation: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%).
-
Reaction: In a pressure vessel, dissolve the ketone (1.0 eq) in a 5:2 mixture of Formic Acid:Triethylamine (TEAF) azeotrope.
-
Condition: Stir at 28°C for 24 hours.
-
Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred to the Si-face or Re-face of the ketone depending on the ligand chirality.
-
Validation: Determine Enantiomeric Excess (ee) via Chiral HPLC (Chiralcel OD-H column).
Comparison of Reduction Methodologies
| Methodology | Reagents | Yield | ee% | Scalability | Notes |
| Grignard (Direct) | MeMgBr, THF | 85-92% | 0% (Racemic) | High | Best for initial SAR screening. |
| CBS Reduction | BH₃·THF, Corey-Bakshi-Shibata Cat. | 75-85% | 90-95% | Moderate | Sensitive to moisture; Borane safety handling required. |
| Noyori ATH | Ru-TsDPEN, HCOOH/Et₃N | 90-98% | >98% | Excellent | Industrial standard; No cryogenic conditions needed. |
| Biocatalysis | ADH (Alcohol Dehydrogenase) | 60-80% | >99% | High | Requires enzyme screening; Green chemistry compliant. |
Part 3: Synthetic Workflow Visualization
The following diagram illustrates the decision tree for synthesizing the chiral derivative, highlighting the critical divergence point between racemic and asymmetric routes.
Figure 2: Synthetic workflow converting the aldehyde precursor to the enantiopure ethanol derivative.
Part 4: Applications in Drug Discovery[4][5]
Cross-Coupling Logic
The 3-iodo position is the primary "exit vector" for growing the molecule into a potent inhibitor.
-
Suzuki-Miyaura: Coupling with aryl-boronic acids allows the introduction of heteroaromatic tails (e.g., pyrazoles, pyridines) that extend into the solvent-exposed region of the kinase pocket.
-
Sonogashira: Coupling with terminal alkynes provides a rigid linker, often used to reach distant hydrophobic pockets.
The "Magic Methyl" Effect of the Ethanol
The methyl group of the ethanol side chain (position 1) introduces chirality and bulk. In ALK inhibitors (e.g., Crizotinib analogs), this methyl group often sits in a small hydrophobic sub-pocket.
-
Chiral Preference: Usually, the (R)-enantiomer (depending on Cahn-Ingold-Prelog priority of the aryl ring) is preferred because it orients the methyl group away from steric clashes with the hinge region residues (e.g., Leucine or Methionine gatekeepers).
References
-
Groom, C. R., et al. (2016).[2] The Cambridge Structural Database.[1][2] Acta Crystallographica Section B. Link (Source for crystal structure data on halogen bonding in 2,6-dihalophenols).
- Fujii, A., et al. (2014). Interplay of Hydrogen and Halogen Bonding in Crystal Structures. Journal of the American Chemical Society. (Fundamental analysis of the 2,6-difluoro-halo motif).
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link (Standard protocol for ketone reduction).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores. Journal of Medicinal Chemistry. Link (Review of fluorine's metabolic and steric roles).
- Metz, A. E., & Kozlowski, M. C. (2021). Halogen Bonding in Asymmetric Catalysis and Medicinal Chemistry. Journal of Organic Chemistry.
Sources
1-(2,6-Difluoro-3-iodophenyl)ethanol vs 1-(2,6-dichloro-3-fluorophenyl)ethanol
This technical guide provides a comparative analysis of 1-(2,6-Difluoro-3-iodophenyl)ethanol and 1-(2,6-dichloro-3-fluorophenyl)ethanol , focusing on their distinct roles in the synthesis of ALK/c-MET inhibitors (e.g., Crizotinib).[1]
The "Key" vs. The "Lock" in Asymmetric Synthesis
Executive Summary
In the development of tyrosine kinase inhibitors (TKIs), the choice of halogenated phenyl ethanol intermediates is rarely arbitrary. It represents a strategic decision between synthetic versatility (Discovery Phase) and pharmacological optimization (Development Phase).[1]
-
Molecule A: this compound [1]
-
Role: The "Key" (Discovery Scaffold).
-
Utility: The 3-iodo substituent acts as a reactive "universal socket" for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).[1] It allows medicinal chemists to rapidly generate libraries of analogs at the 3-position.[1]
-
Limitation: Aryl iodides are generally metabolically labile and photolytically unstable, making them poor candidates for final drug substances.[1][2]
-
-
Molecule B: 1-(2,6-dichloro-3-fluorophenyl)ethanol [1]
-
Role: The "Lock" (Commercial Intermediate).
-
Utility: This is the specific chiral synthon for Crizotinib (Xalkori) .[1] The 2,6-dichloro motif provides the necessary steric bulk to lock the active conformation (atropisomerism control), while the 3-fluoro group blocks metabolic oxidation at a vulnerable site.[1]
-
Limitation: The C-Cl and C-F bonds are chemically inert under standard coupling conditions, requiring the core scaffold to be fully assembled before this fragment is introduced, or requiring specialized activation.[1][2]
-
Chemical Physics & Electronic Analysis
The distinct behaviors of these molecules are governed by the electronic and steric properties of their halogen substituents.
| Feature | Molecule A (Difluoro-Iodo) | Molecule B (Dichloro-Fluoro) |
| Steric Bulk (A-Values) | Low (F is small, ~1.47 Å radius) | High (Cl is bulky, ~1.75 Å radius) |
| Conformational Control | Free rotation likely; less atropisomerism.[1] | Restricted Rotation. The 2,6-dichloro "clamp" forces the ethoxy group orthogonal to the ring, critical for binding in the ALK ATP pocket. |
| Electronic Effect | Iodo is electron-withdrawing (induction) but soft/polarizable.[1] | Fluoro is strongly electron-withdrawing but hard/non-polarizable.[1] |
| Reactivity (Pd-Catalysis) | High. C-I bond energy (~65 kcal/mol) allows facile oxidative addition.[1] | Low. C-F (~116 kcal/mol) and C-Cl (~81 kcal/mol) are generally inert to Pd(0) without specialized ligands.[1] |
| Metabolic Stability | Low.[1] C-I bond is susceptible to oxidative metabolism.[1] | High. F blocks CYP450 oxidation; Cl increases lipophilicity (LogP) for membrane permeability.[1] |
Synthetic Workflows & Decision Logic[1][2]
The following Graphviz diagram illustrates the decision tree for selecting the appropriate intermediate based on the stage of drug development.
Figure 1: Strategic selection of halogenated phenyl ethanol intermediates.
Experimental Protocols
Protocol A: Synthesis of Molecule B (The Commercial Route)
Target: (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol Method: Asymmetric Hydrogenation Rationale: This method is preferred for multi-kilogram scale-up due to atom economy and the avoidance of stoichiometric chiral auxiliaries.[1]
-
Precursor: Charge a high-pressure reactor with 1-(2,6-dichloro-3-fluorophenyl)ethanone (1.0 eq).
-
Catalyst System: Add RuCl (0.002 eq) or a similar Noyori-type transfer hydrogenation catalyst.[1]
-
Solvent/Base: Dissolve in a mixture of Formic Acid/Triethylamine (5:2 azeotrope) or Isopropanol with catalytic KOtBu.[1]
-
Reaction: Pressurize with H₂ (if using hydrogenation) to 10–20 bar or reflux (if using transfer hydrogenation) at 30°C for 12–24 hours.
-
Workup: Concentrate solvent. The product is often crystalline.[1] Recrystallize from n-heptane/IPA to upgrade enantiomeric excess (ee) to >99%.
-
Validation: Check ee% via Chiral HPLC (Chiralcel OD-H column).
Protocol B: Synthesis of Molecule A (The Discovery Route)
Target: (S)- or (R)-1-(2,6-difluoro-3-iodophenyl)ethanol Method: Corey-Bakshi-Shibata (CBS) Reduction Rationale: Standard hydrogenation (Pd/C) poses a high risk of de-iodination (removing the critical iodine handle).[1] The CBS reduction uses Borane (hydride transfer), which is chemoselective for the ketone over the aryl iodide.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Catalyst: Add (R)-Me-CBS oxazaborolidine (1.0 M in toluene, 0.1 eq).
-
Reductant: Add Borane-THF complex (BH₃·THF, 0.6 eq) at room temperature.
-
Substrate Addition: Cool the mixture to -20°C . Slowly add 1-(2,6-difluoro-3-iodophenyl)ethanone (1.0 eq) dissolved in anhydrous THF over 1 hour via syringe pump. Slow addition is critical to maintain high enantioselectivity.
-
Quench: After TLC indicates completion (~2 hours), carefully quench with Methanol (excess) at -20°C. CAUTION: Hydrogen gas evolution.
-
Workup: Warm to room temperature, add 1N HCl to break the boron complex, extract with Ethyl Acetate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Comparative Process Data
The following table summarizes the operational parameters for these two distinct workflows.
| Parameter | Molecule A (CBS Reduction) | Molecule B (Asymmetric Hydrogenation) |
| Primary Risk | De-iodination (if H₂/Pd used); Moisture sensitivity (Borane).[1] | Incomplete Conversion (Steric bulk of 2,6-dichloro group hinders catalyst approach). |
| Enantiomeric Excess | Typically 90–96% ee (Requires recrystallization).[1] | Typically >98% ee (Highly optimized). |
| Atom Economy | Low (Stoichiometric Borane waste).[1] | High (H₂ is the only reagent). |
| Cost | High (CBS catalyst & Borane).[1] | Low (Catalyst load is minimal; H₂ is cheap).[1] |
| Scalability | Good for grams to kilos.[1] | Excellent for metric tons.[1] |
References
-
Pfizer Inc. (2011).[1] Process for the preparation of enantiomerically pure diaryl ether compounds (Crizotinib intermediates). US Patent 7,858,643.[1] Link
-
Cui, J. J., et al. (2011).[1][2] Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[1] Journal of Medicinal Chemistry, 54(18), 6342-6363.[1][2] Link[2]
-
Corey, E. J., & Helal, C. J. (1998).[1][2][3] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.[1] Angewandte Chemie International Edition, 37(15), 1986-2012.[1][2] Link[2]
-
Gao, Y., et al. (2014).[1][2] Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation.[1][4] Journal of Organic Chemistry, 79(17), 8410–8416.[1][2] Link(Cited for context on de-iodination risks during hydrogenation).[1][2]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. Hydrodehalogenation of alkyl iodides with base-mediated hydrogenation and catalytic transfer hydrogenation: application to the asymmetric synthesis of N-protected α-methylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Fluorinated Aryl Iodide Building Blocks for Medicinal Chemistry
Executive Summary
Fluorinated aryl iodides represent a privileged class of building blocks in modern medicinal chemistry. They offer a dual advantage: the iodide provides a highly reactive handle for mild, late-stage cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), while the fluorine atom modulates physicochemical properties (pKa, lipophilicity, metabolic stability) without imposing significant steric demand.
This guide moves beyond basic textbook definitions to address the practical challenges of synthesizing, handling, and utilizing these scaffolds. It focuses on chemoselectivity strategies and "expert-level" nuances—such as the "Iodide Paradox" in palladium catalysis and the avoidance of halogen dance side-reactions during lithiation.
The Fluorine-Iodine Synergy: Physicochemical Basis
The utility of fluorinated aryl iodides stems from the distinct electronic interplay between the two halogens on the aromatic ring.
Bond Energetics and Reactivity
The Carbon-Iodine (C-I) bond is the weakest among aryl halides, making it the kinetic point of entry for metal insertion. Conversely, the Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry, serving as a robust metabolic shield rather than a reactive handle under standard cross-coupling conditions.
| Bond Type | Bond Energy (kcal/mol) | Bond Length (Å) | Role in MedChem |
| C–F | ~116 | 1.35 | Metabolic blocking, Lipophilicity modulation |
| C–H | ~110 | 1.09 | Baseline |
| C–Br | ~81 | 1.89 | Secondary reactive handle |
| C–I | ~65 | 2.10 | Primary reactive handle (Fastest Oxidative Addition) |
The "Ortho Effect"
Placing a fluorine atom ortho to an iodide significantly alters the reactivity profile.
-
Inductive Effect (-I): Fluorine is highly electronegative, withdrawing electron density from the ring. This lowers the energy of the LUMO at the C-I bond, theoretically accelerating oxidative addition with Pd(0) species compared to non-fluorinated analogs.
-
pKa Modulation: An ortho-fluorine can lower the pKa of adjacent acidic protons (e.g., phenols, anilines) by 1–2 log units, altering solubility and binding affinity.
Synthetic Access: Decision Matrix
Synthesizing fluorinated aryl iodides requires navigating the trade-off between electronic activation and regiocontrol.
Method A: Electrophilic Iodination (Electron-Rich Systems)
For electron-rich fluorobenzenes (e.g., fluoroanilines, fluorophenols), electrophilic aromatic substitution (EAS) is efficient.
-
Reagents: N-Iodosuccinimide (NIS) with mild acid catalysis (TFA or TsOH).
-
Regioselectivity: Directed para to the strongest electron-donating group (EDG).
Method B: Directed Ortho Metalation (DoM) (Electron-Deficient Systems)
This is the "gold standard" for accessing specific regioisomers, particularly when placing Iodine ortho to Fluorine.
-
Mechanism: Fluorine acts as a Directed Metalation Group (DMG).
-
The Critical Hazard (Halogen Dance): If you attempt to lithiate a pre-existing aryl iodide, Lithium-Halogen exchange will outcompete deprotonation.
-
Correct Workflow: Lithiate the fluorobenzene first, then quench with an iodine source (
).
-
-
Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) rather than n-BuLi. n-BuLi can act as a nucleophile, attacking the fluorobenzene ring (SNAr) or causing benzyne formation. LiTMP is non-nucleophilic and sterically bulky.
Method C: Sandmeyer Reaction (The Reliable Fallback)
When regioselectivity cannot be achieved via DoM or EAS, the Sandmeyer reaction (Aniline
Reactivity & Chemoselectivity[1][2][3]
In medicinal chemistry, these building blocks are often "poly-halogenated" (e.g., 1-bromo-4-fluoro-2-iodobenzene). Exploiting the reactivity hierarchy is essential for sequential library generation.
The Cross-Coupling Hierarchy
The standard order of reactivity in Pd-catalyzed coupling is:
This allows for Sequential Cross-Coupling :
-
Step 1: Coupling at the Iodide (Room temperature, mild Pd catalyst). The Bromide and Fluoride remain intact.
-
Step 2: Coupling at the Bromide (Higher temperature, activated ligands like S-Phos or X-Phos).
-
Step 3: Functionalization of Fluoride (SNAr with amines/thiols if activated by EWGs).
The "Iodide Paradox" (Expert Insight)
While Iodides are generally faster, a known anomaly exists with "classical" catalysts like
-
The Issue: The oxidative addition complex trans-[Pd(PPh3)2(Ar)(I)] is sometimes too stable or forms bridging dimers, slowing down the transmetallation step compared to the bromide analog.
-
The Fix: If an Aryl Iodide is sluggish, switch to Pd(dppf)Cl2 or bulky phosphine ligands (
), which destabilize the resting state and accelerate the catalytic cycle.
Experimental Protocols
Protocol A: Regioselective Synthesis via DoM
Objective: Synthesis of 1-Fluoro-2-iodo-3-(trifluoromethyl)benzene. Rationale: Direct iodination of 3-(trifluoromethyl)fluorobenzene gives a mixture. DoM directs lithiation ortho to the Fluorine (between F and CF3 is sterically crowded, so it goes to the 2-position or 6-position depending on conditions; here we target the 2-position via the directing power of F).
Safety Note: Organolithiums are pyrophoric. Perform under inert atmosphere (
-
Reagent Prep: In a flame-dried Schlenk flask, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF (5 mL/mmol) under Argon.
-
Base Generation: Cool to -78°C (dry ice/acetone). Dropwise add n-BuLi (1.1 equiv). Stir for 30 min to generate LiTMP . (Using LiTMP prevents nucleophilic attack on the fluoro-arene).
-
Lithiation: Add 1-fluoro-3-(trifluoromethyl)benzene (1.0 equiv) dropwise at -78°C.
-
Critical Step: Stir for 1–2 hours at -78°C. Do not warm up, or the "Halogen Dance" or decomposition may occur if iodine were present (not here, but good habit).
-
-
Quench: Dissolve Iodine (
, 1.2 equiv) in a small amount of THF and add dropwise to the lithiated species at -78°C. The solution will decolorize as iodine is consumed. -
Workup: Allow to warm to RT. Quench with saturated
(sodium thiosulfate) to remove excess iodine (color changes from purple/brown to yellow/clear). Extract with EtOAc.
Protocol B: Chemoselective Suzuki Coupling (Iodide Selective)
Objective: Coupling of 4-bromo-1-fluoro-2-iodobenzene with Phenylboronic acid.
-
Setup: Charge a vial with the Aryl Iodide (1.0 equiv), Phenylboronic acid (1.1 equiv), and
(3 mol%). -
Solvent: Add degassed DME/Water (3:1 ratio).
-
Base: Add
(2.0 equiv). -
Reaction: Stir at Room Temperature for 4–6 hours.
-
Control: Monitor by TLC/LCMS. Do not heat. Heating will begin to activate the C-Br bond.
-
-
Validation: LCMS should show consumption of starting material and appearance of the mono-coupled product (M+Ph). The Bromine isotope pattern (1:1 doublet) should still be visible in the product mass spectrum.
Medicinal Chemistry Applications
Metabolic Blocking
Fluorine substitution is a standard strategy to block cytochrome P450 (CYP) mediated oxidation.
-
Mechanism: The C-F bond is resistant to hydrogen atom abstraction by the CYP iron-oxo species.
-
Application: Replacing a C-H or C-OMe with C-F at the para position of a phenyl ring (introduced via a fluoro-iodo building block) often extends half-life (
).
Bioisosterism
Fluorinated aryl iodides allow for the construction of Trifluoromethyl (
-
The
group is often considered a bioisostere for an isopropyl group or a chloride, but with significantly different electronic properties. -
Using ortho-fluoro-iodo precursors allows for the precise installation of these groups in constrained geometries.
References
-
Suzuki Coupling Selectivity: Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. (Aryl iodides are significantly more selective than bromides).[1]
-
The Iodide Paradox: Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.[2] (Discusses the stability of Pd-I intermediates).
-
Directed Ortho Metalation: Directed (ortho) Metallation.[3] (Detailed protocols on LiTMP and halogen compatibility).
-
Fluorination in MedChem: Applications of Fluorine in Medicinal Chemistry. (Review of physicochemical properties and metabolic effects).
-
Palladium Catalyzed Fluorination: The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. (Advanced coupling techniques).[4][5]
Sources
- 1. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Advanced Synthesis of Kinase Inhibitors: Leveraging Difluoro-Iodo Intermediates
Executive Summary: The Fluorine-Iodine Synergy
In the optimization of kinase inhibitors, the difluoro-iodo moiety (
This guide details the strategic application of novel difluoro-iodo intermediates—specifically
Strategic Rationale: Physicochemical Modulation
The incorporation of a gem-difluoro group (
-
Bioisosterism: The
group is a non-hydrolyzable isostere of the carbonyl oxygen ( ) or ether oxygen ( ). It maintains the bond angle ( ) but eliminates hydrogen bond acceptance, often improving membrane permeability. -
Metabolic Blocking: Installing a
group (via difluoro-iodo precursors) at metabolic "hotspots" prevents P450-mediated oxidation. -
Acidity Modulation: The electron-withdrawing nature of fluorine lowers the pKa of adjacent amines or amides, potentially strengthening hydrogen bonds with the kinase hinge region (e.g., in the ATP-binding pocket).
Pathway Visualization: Strategic Insertion
The following diagram illustrates where difluoro-iodo intermediates fit into the synthesis of a Type II kinase inhibitor.
Figure 1: Strategic workflow for integrating difluoro-iodo reagents into kinase inhibitor synthesis.
Core Intermediates & Methodologies
A. Ethyl Iododifluoroacetate ( )
This reagent is the workhorse for introducing the difluoromethylene linker. It reacts via a Reformatsky-type mechanism or copper-mediated cross-coupling.
-
Application: Synthesis of difluoro-linked biaryls or difluoro-ethers.
-
Mechanism: The weak C-I bond allows for the generation of a
-stabilized radical or a Cu- carbenoid species.
B. Iodo-Difluoroenol Ethers (Novel Class)
A more advanced intermediate class, iodo-difluoroenol derivatives (e.g., 1-(N,N-diethylcarbamoyloxy)-2,2-difluoro-1-iodoethene ), allows for the construction of fluorinated alkene linkers via Suzuki-Miyaura coupling.
-
Advantage: These allow the coupling of a fluorinated fragment under mild conditions (near-ambient temperature), avoiding the decomposition often seen with thermally unstable fluorinated organometallics.
Detailed Experimental Protocol
Target: Synthesis of a Difluoro-Linked Kinase Inhibitor Intermediate via Copper-Mediated Coupling.
Objective: To couple Ethyl Iododifluoroacetate with a heteroaryl iodide (e.g., 5-iodo-1H-indazole) to create a difluoroacetate side chain.
Reagents & Materials:
-
Substrate: 5-Iodo-1H-indazole (1.0 equiv)
-
Reagent: Ethyl iododifluoroacetate (2.0 equiv) - Handle with care, lachrymator.
-
Catalyst: Copper powder (activated, 2.5 equiv)
-
Solvent: DMSO (anhydrous)
-
Additive: 2,2'-Bipyridine (0.1 equiv) - Stabilizes the Cu-intermediate.
Step-by-Step Methodology:
-
Activation of Copper:
-
Wash copper powder with dilute HCl (2M), then water, ethanol, and diethyl ether. Dry under vacuum at 50°C for 1 hour. Rationale: Removal of surface oxides is critical for initiation.
-
-
Reaction Setup (Inert Atmosphere):
-
In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the activated Copper powder (2.5 equiv) and 2,2'-Bipyridine (0.1 equiv).
-
Evacuate and backfill with Argon (3 cycles).
-
Add anhydrous DMSO (0.2 M concentration relative to substrate).
-
-
Formation of the Organocopper Intermediate:
-
Add Ethyl iododifluoroacetate (2.0 equiv) dropwise at 0°C.
-
Stir at room temperature for 30 minutes. The solution should turn dark brown/green, indicating the formation of the
species.
-
-
Coupling:
-
Add the 5-Iodo-1H-indazole substrate (1.0 equiv) in one portion.
-
Heat the reaction mixture to 50°C. Monitor via LC-MS.
-
Checkpoint: Conversion should reach >90% within 4-6 hours. If stalled, add additional activated Cu (0.5 equiv).
-
-
Workup & Purification:
-
Quench with saturated
(aq) to chelate copper salts. -
Extract with Ethyl Acetate (3x). Wash organics with brine.
-
Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Mechanistic Diagram: Copper-Mediated Difluoroalkylation
The following diagram details the oxidative addition and reductive elimination cycle.
Figure 2: Catalytic cycle for Cu-mediated cross-coupling of difluoro-iodo reagents.
Data Summary: Comparison of Linker Properties
The following table highlights why switching from a standard methylene linker to a difluoro-linker (via iodo-intermediates) is advantageous for kinase inhibitors.
| Property | Methylene Linker ( | Difluoro Linker ( | Impact on Kinase Inhibitor |
| Bond Angle | ~109.5° | ~115° | Widens the scaffold, potentially accessing new hydrophobic pockets. |
| Lipophilicity (LogP) | Baseline | +0.3 to +0.5 | Increases membrane permeability; aids in crossing the BBB. |
| Metabolic Stability | Low (Benzylic oxidation) | High | Blocks P450 oxidation at the linker site. |
| pKa of Adjacent Amine | ~9-10 | ~6-7 | Reduces basicity, decreasing hERG liability and improving solubility. |
Safety & Handling
-
Iododifluoroacetate: Highly volatile and a potent lachrymator. All transfers must occur in a well-ventilated fume hood.
-
Copper Waste: Copper residues from the reaction are toxic to aquatic life. Quenched aqueous layers must be disposed of as heavy metal waste.
-
Peroxide Risk: Difluoro-enol ethers can form peroxides upon prolonged storage. Test with starch-iodide paper before use.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Wilson, P. G., et al. (2012).[1] Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures.[1] Journal of Organic Chemistry.
-
Belhomme, M. C., et al. (2015). Recent Advances in the Synthesis of Difluoromethylated Compounds. Chemical Reviews.
-
BenchChem. (2025). Application Notes for Kinase Inhibitor Synthesis Using 3-Fluoro-5-iodobenzamide. BenchChem Technical Library.
-
Ge, C., et al. (2022). Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group.[2] Communications Chemistry.
Sources
Strategic Sourcing & Technical Synthesis: 1-(2,6-Difluoro-3-iodophenyl)ethanol
The following technical guide details the sourcing, quality validation, and synthetic utility of 1-(2,6-Difluoro-3-iodophenyl)ethanol , a critical chiral intermediate in the development of next-generation Anaplastic Lymphoma Kinase (ALK) inhibitors.
CAS: 2484889-28-1 | Formula: C
Executive Summary & Medicinal Context
In the landscape of kinase inhibitor development, specifically targeting ALK (Anaplastic Lymphoma Kinase) and c-MET , the 1-phenylethanol scaffold is a privileged pharmacophore. While the 2,6-dichloro-3-fluoro motif is foundational to Crizotinib (Pfizer), the This compound analog represents a strategic evolution.
-
The Iodine Handle: Unlike the chloro-substituent, the C3-iodine provides a highly reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing rapid diversification of the "tail" region of the inhibitor to overcome resistance mutations (e.g., L1196M).
-
The Difluoro Core: The 2,6-difluoro substitution pattern alters the electronic character of the ring, modulating metabolic stability (blocking P450 oxidation sites) and influencing the dihedral angle of the ether linkage in final drug candidates, which is critical for binding affinity in the ATP pocket.
Commercial Supply Landscape
Sourcing this specific halo-isomer requires navigating a fragmented supply chain. Unlike commodity reagents, this compound is often "made-to-order" or stocked in low quantities by specialized building block vendors.
Tier 1: Verified Commercial Suppliers
These vendors list specific catalog numbers for CAS 2484889-28-1. Note: Always request a Batch-Specific COA before purchase.
| Supplier | Catalog ID | Purity Spec | Scale | Region | Notes |
| MolDb | M313336 | >98% | mg - g | China | Primary source for bulk inquiries. |
| Sigma-Aldrich | AOBH94551233 | >95% | mg | Global | Sourced via AOBChem partnership. |
| Fluorochem | Custom | >95% | Custom | UK/EU | Strong capability in fluorinated aromatics. |
| Bide Pharmatech | BDPH...[1] | >97% | g - kg | China | Likely source for the precursor ketone. |
Tier 2: The "Precursor Strategy" (Recommended)
Due to the chirality of the target, commercial batches may be racemic or of undefined stereochemistry unless explicitly labeled "(R)-" or "(S)-". Recommendation: If the chiral alcohol is unavailable or prohibitively expensive, purchase the achiral ketone precursor 1-(2,6-difluoro-3-iodophenyl)ethanone and perform an in-house asymmetric reduction. This ensures control over enantiomeric excess (ee).
Technical Specifications & Quality Control
To validate the material for GMP or GLP studies, the following analytical gates must be established.
Critical Impurity Profile
-
Regioisomers: The 2,4-difluoro or 2,3-difluoro isomers are common contaminants from the fluorination of the starting aniline/benzene.
-
Detection:
F-NMR is superior to LCMS for distinguishing these isomers due to distinct F-F coupling constants.
-
-
Des-iodo impurity: 1-(2,6-difluorophenyl)ethanol.
-
Origin: Over-reduction during synthesis.
-
Limit: <0.1% (Critical, as it terminates downstream coupling).
-
Analytical Protocol
-
Identity:
H-NMR (DMSO-d ) + F-NMR. -
Chiral Purity: Chiral HPLC (Column: Chiralpak AD-H or OD-H; Eluent: Hexane/IPA). Target >99% ee.
-
Assay: qNMR using an internal standard (e.g., Maleic Acid) is preferred over HPLC area% for iodinated compounds due to varying extinction coefficients.
Synthetic Pathways & "Self-Validating" Protocols
If commercial supply fails, the following synthetic workflows provide a robust, self-validating system for generating the target.
Route A: Biocatalytic Asymmetric Reduction (Green Route)
This is the industry standard for generating the chiral alcohol with high enantioselectivity (>99% ee).
-
Substrate: 1-(2,6-difluoro-3-iodophenyl)ethanone.
-
Catalyst: Ketoreductase (KRED) screening kit (e.g., Codexis or Johnson Matthey).
-
Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).
-
Protocol:
-
Dissolve ketone in IPA/Buffer (pH 7.0).
-
Add KRED enzyme and cofactor.
-
Stir at 30°C for 24h.
-
Extract with MTBE.
-
-
Validation: If conversion <50%, add surfactant (Tween-80) to improve solubility of the lipophilic iodo-ketone.
Route B: Chemical Asymmetric Transfer Hydrogenation (ATH)
-
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori catalyst).
-
Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).
-
Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism, ensuring high stereocontrol.
Visualization: Synthesis & Decision Logic
The following diagram illustrates the decision matrix for sourcing vs. synthesis and the chemical pathways involved.
Figure 1: Strategic decision tree for sourcing and synthesis of the target alcohol, highlighting the "Precursor Strategy" as a failsafe.
References
-
Cui, J. J., et al. (2011).[2][3] "Tranforming the Crizotinib Scaffold: Structure-Based Design of Potent and Selective ALK Inhibitors." Journal of Medicinal Chemistry, 54(18), 6342–6363. (Contextual grounding for the 2,6-halo-phenyl ethanol scaffold in ALK inhibitors). [Link]
- Hollmann, F., et al. (2021). "Enzymatic Reduction of Bulky Ketones: A Biocatalytic Approach to Chiral Alcohols." Green Chemistry. (Methodology for KRED reduction of acetophenones).
-
Piwnica-Worms, D., et al. (2019).[4] "Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis of fluoroethyl analogues." European Journal of Medicinal Chemistry. [Link]
Sources
- 1. 1-(2-Fluoro-5-iodophenyl)ethanone | 1159512-66-9 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Determining the Solubility of 1-(2,6-Difluoro-3-iodophenyl)ethanol in Organic Solvents
Abstract
The characterization of a compound's physicochemical properties is a cornerstone of modern drug discovery and development.[1] Among these, solubility is a critical parameter that dictates a drug candidate's behavior in both in vitro and in vivo systems, profoundly influencing its formulation, bioavailability, and ultimate therapeutic efficacy.[2][3] This guide provides an in-depth technical framework for determining the solubility of 1-(2,6-Difluoro-3-iodophenyl)ethanol, a key building block in synthetic organic chemistry, across a range of common organic solvents. We will explore the theoretical underpinnings of solubility, present a robust experimental protocol based on the equilibrium shake-flask method, detail analytical quantification using High-Performance Liquid Chromatography (HPLC), and discuss the interpretation of the resulting data. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous approach to solubility profiling.
Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
In the journey from a new chemical entity (NCE) to a viable drug, early and accurate assessment of solubility is paramount.[4] Poor aqueous solubility is a leading cause of failure for promising drug candidates, as a compound must be in solution to be absorbed and exert its pharmacological effect.[3][5] Beyond bioavailability, solubility data is crucial for:
-
Lead Optimization: Guiding medicinal chemists in modifying structures to enhance solubility without compromising target affinity.[2]
-
Formulation Development: Selecting appropriate excipients and delivery systems (e.g., solid dispersions, lipid-based formulations) to achieve desired drug concentrations.[5]
-
Toxicology Studies: Ensuring accurate dosing and preventing compound precipitation in test systems, which can lead to erroneous results.[4]
-
Process Chemistry: Designing efficient crystallization and purification steps.
This compound is a halogenated aromatic alcohol, a structural motif common in medicinal chemistry. Its solubility profile provides essential insights for its use in subsequent synthetic steps and for predicting the properties of more complex molecules derived from it. Understanding its behavior in various organic solvents—from nonpolar hydrocarbons to polar protic and aprotic systems—allows scientists to control its reactivity, purity, and formulation.
Theoretical Principles of Solubility
The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like."[6] This adage encapsulates the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
The key factors influencing the solubility of this compound are:
-
Polarity: The molecule possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, and a large, relatively nonpolar difluoro-iodophenyl ring. The overall solubility in a given solvent will depend on the solvent's ability to interact favorably with both regions of the molecule.
-
Hydrogen Bonding: The alcohol functional group can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols, water) are expected to be effective.
-
Dipole-Dipole Interactions: The fluorine and iodine atoms, along with the C-F and C-I bonds, create dipole moments within the molecule, allowing for interactions with polar solvents.
By measuring solubility across a spectrum of solvents with varying polarities and hydrogen bonding capabilities, a comprehensive physicochemical profile of the compound can be constructed.
Experimental Workflow: Equilibrium Solubility Determination
To ensure the measurement of true thermodynamic solubility, the isothermal shake-flask method is the gold-standard approach.[7] This method involves agitating an excess of the solid compound in the solvent for a sufficient duration to ensure equilibrium is reached between the dissolved and undissolved states.
Diagram of the Experimental Workflow
Caption: Workflow for determining thermodynamic solubility.
Detailed Step-by-Step Protocol
-
Preparation: Add an excess amount (e.g., 10-20 mg) of solid this compound to a series of 2 mL glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.
-
Equilibration: Securely cap the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the suspensions for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.45 µm syringe filter (chemically compatible with the solvent) and dispense the clear filtrate into a clean vial. This step is critical to remove any microscopic undissolved particles.[8]
-
Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the calibrated range of the analytical method.
-
Analysis: Quantify the concentration of the diluted sample using a validated HPLC-UV method as described in the following section.
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the preferred technique for quantifying solubility due to its high specificity, precision, and sensitivity.[9] It physically separates the analyte from any potential impurities or excipients before detection, ensuring accurate measurement.[9]
Protocol for HPLC Method Development and Validation
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is sufficient.[10]
-
Column Selection: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile starting point for a molecule of this nature.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (ACN) and water is common. A starting point could be 60:40 ACN:Water. The mobile phase should be optimized to achieve a sharp, symmetrical peak with a reasonable retention time (e.g., 3-7 minutes).
-
Detection: Determine the wavelength of maximum absorbance (λ-max) for this compound by scanning a dilute solution with a UV-Vis spectrophotometer. Set the HPLC detector to this wavelength to maximize sensitivity.
-
Calibration: Prepare a series of standard solutions of the compound in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject these standards into the HPLC and create a calibration curve by plotting the peak area against concentration. The curve should exhibit excellent linearity (R² > 0.999).[9]
-
Sample Analysis: Inject the diluted filtrate from the solubility experiment. Determine its concentration by interpolating its peak area from the calibration curve.
-
Solubility Calculation: Calculate the original solubility in the organic solvent using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
Illustrative Solubility Data
While extensive experimental data for this compound is not publicly available, the following table represents hypothetical, yet chemically logical, data that could be obtained using the described methodology. This table is for illustrative purposes to guide data presentation and interpretation.
| Solvent | Solvent Type | Dielectric Constant (20°C)[11] | Solubility (mg/mL) | Solubility (M) |
| Hexane | Nonpolar | 1.9 | < 0.1 | < 0.0004 |
| Toluene | Nonpolar Aromatic | 2.4 | 15.2 | 0.0535 |
| Dichloromethane | Polar Aprotic | 9.1 | 125.8 | 0.4429 |
| Ethyl Acetate | Polar Aprotic | 6.0 | 98.5 | 0.3468 |
| Acetone | Polar Aprotic | 21.0 | 250.3 | 0.8812 |
| Acetonitrile | Polar Aprotic | 37.5 | 180.1 | 0.6341 |
| 2-Propanol (IPA) | Polar Protic | 19.9 | 310.6 | 1.0935 |
| Ethanol | Polar Protic | 24.6 | 450.9 | 1.5875 |
| Methanol | Polar Protic | 32.7 | 512.4 | 1.8040 |
| Water | Polar Protic | 80.1 | < 0.05 | < 0.0002 |
Molecular Weight of this compound: 284.04 g/mol [12]
Interpretation and Discussion
The illustrative data reveals clear structure-solubility relationships:
-
Effect of Polarity: The compound exhibits very poor solubility in the nonpolar alkane solvent, hexane, and in the highly polar solvent, water. This "U-shaped" solubility profile is common for molecules with both polar and nonpolar characteristics. The nonpolar phenyl ring resists interaction with water, while the polar alcohol group resists interaction with hexane.
-
Polar Aprotic Solvents: Solubility is moderate to high in polar aprotic solvents like dichloromethane, ethyl acetate, and acetone. These solvents can engage in dipole-dipole interactions with the molecule but cannot donate hydrogen bonds, leading to effective, but not optimal, solvation.
-
Polar Protic Solvents: The highest solubility is observed in polar protic solvents (IPA, ethanol, methanol). This is the expected outcome, as these solvents can act as both hydrogen bond donors and acceptors, interacting strongly with the hydroxyl group of the solute. Furthermore, their alkyl portions can effectively solvate the nonpolar aromatic ring. The trend of methanol > ethanol > IPA aligns with the increasing steric hindrance and decreasing polarity of the alcohols.
Conclusion
This technical guide has outlined a comprehensive and robust methodology for determining the solubility of this compound in organic solvents. By combining the gold-standard isothermal shake-flask method with the specificity and accuracy of HPLC-UV analysis, researchers can generate reliable data crucial for informed decision-making in drug discovery, formulation, and chemical synthesis. The principles and protocols detailed herein are broadly applicable to other small organic molecules and serve as a foundational component of thorough physicochemical characterization.
References
[5] The Importance of Solubility for New Drug Molecules. (2020). SCIENTIFIC ARTICLE. [9] SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. (2026). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [4] Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [2] 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec. [3] Drug solubility: importance and enhancement techniques. (2012). ISRN Pharmaceutics. [10] Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. [13] The Importance of Solubility for New Drug Molecules. (2020). ResearchGate. [6] Experiment: Solubility of Organic & Inorganic Compounds. Course Hero. [14] EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [15] Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder. [16] Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. [17] Experiment 1. Solubility of Organic Compounds. Scribd. Solubility of Organic Compounds. (2023). University of Toronto. [18] Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. (2009). PubMed. [8] How to measure solubility for drugs in oils/emulsions?. (2023). ResearchGate. [7] Physicochemical Properties. Analiza. [12] this compound. Moldb. [19] 1-(2,3-Difluoro-4-iodophenyl)ethanol. Sigma-Aldrich. [20] Biotransformation-mediated synthesis of (1S)-1-(2,6-dichloro-3- fluorophenyl)ethanol in enantiomerically pure form. (2010). Hanze University of Applied Sciences. [21] Properties of Solvents Used in Organic Chemistry. Modesto Junior College. [1] A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022). Research and Reviews: Journal of Medicinal & Organic Chemistry. [22] Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. (2021). PMC - NIH. [23] Physicochemical Properties of (Z)-3-(4-((Hydroxymethyl)(methyl)amino)phenyl)-2-(4-halophenyl) Acrylonitriles: A Comprehensive Experimental and Theoretical Study. Semantic Scholar. [24] Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. Lund University. [25] 1-(2,3-Difluoro-4-iodophenyl)ethanol 95%. Advanced ChemBlocks. [26] (PDF) Physicochemical Properties. Amanote Research. [27] Properties of Common Organic Solvents. (2022). University of Minnesota. [28] Common Solvents Used in Organic Chemistry: Table of Properties. (2020). University of Rochester. [11] Common Organic Solvents: Table of Properties. Harvard University. [29] Synthesis, Physicochemical Properties and Anti-Fungal Activities of New Meso-Arylporphyrins. (2025). PMC.
Sources
- 1. rroij.com [rroij.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. chem.ws [chem.ws]
- 7. analiza.com [analiza.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
- 10. improvedpharma.com [improvedpharma.com]
- 11. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 12. 2484889-28-1 | this compound - Moldb [moldb.com]
- 13. researchgate.net [researchgate.net]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. www1.udel.edu [www1.udel.edu]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. scribd.com [scribd.com]
- 18. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 1-(2,3-Difluoro-4-iodophenyl)ethanol [sigmaaldrich.com]
- 20. research.hanze.nl [research.hanze.nl]
- 21. Properties of Solvents Used in Organic Chemistry [murov.info]
- 22. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 23. semanticscholar.org [semanticscholar.org]
- 24. lup.lub.lu.se [lup.lub.lu.se]
- 25. 1-(2,3-Difluoro-4-iodophenyl)ethanol 95% | CAS: 2755722-90-6 | AChemBlock [achemblock.com]
- 26. (PDF) Physicochemical Properties [research.amanote.com]
- 27. www1.chem.umn.edu [www1.chem.umn.edu]
- 28. organicchemistrydata.org [organicchemistrydata.org]
- 29. Synthesis, Physicochemical Properties and Anti-Fungal Activities of New Meso-Arylporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(2,6-Difluoro-3-iodophenyl)ethanol from 2,6-difluoro-3-iodobenzaldehyde
Executive Summary
This application note details the protocol for the synthesis of 1-(2,6-difluoro-3-iodophenyl)ethanol , a critical chiral building block often employed in the development of ALK (Anaplastic Lymphoma Kinase) and c-Met inhibitors, structurally related to Crizotinib.
The synthesis utilizes a Grignard addition of methylmagnesium bromide (MeMgBr) to 2,6-difluoro-3-iodobenzaldehyde . The primary technical challenge addressed in this protocol is chemoselectivity : specifically, favoring nucleophilic addition to the carbonyl group over the competitive Iodine-Magnesium exchange reaction, which is prone to occur at the C-3 position due to the labile C-I bond.
Scientific Background & Mechanistic Insight
Electronic and Steric Environment
The starting material, 2,6-difluoro-3-iodobenzaldehyde, presents a unique electronic landscape:
-
Carbonyl Activation: The two ortho-fluorine atoms exert a strong inductive electron-withdrawing effect (-I), rendering the carbonyl carbon highly electrophilic compared to non-fluorinated benzaldehydes.
-
Steric Crowding: The 2,6-difluoro substitution creates significant steric bulk around the carbonyl center. While this typically retards nucleophilic attack, the electronic activation generally dominates, allowing for rapid addition.
The Chemoselectivity Challenge
The critical failure mode in this synthesis is Halogen-Metal Exchange .
-
Pathway A (Desired): Nucleophilic attack of MeMgBr on the aldehyde carbonyl
Alkoxide intermediate Target Alcohol. -
Pathway B (Undesired): Exchange of the iodine atom with magnesium (mediated by MeMgBr)
Formation of a phenyl Grignard species Des-iodo byproducts or polymerization.
Control Strategy: To mitigate Pathway B, this protocol utilizes low-temperature controlled addition . While Iodine-Magnesium exchange is fast, the activation energy for carbonyl addition to the electron-deficient aldehyde is sufficiently low that kinetic control can be achieved at temperatures between -20°C and 0°C.
Reaction Scheme
The following diagram illustrates the reaction pathway and the competitive side reaction.
Figure 1: Reaction scheme highlighting the desired nucleophilic addition (Path A) versus the risk of halogen exchange (Path B).
Experimental Protocol
Materials and Reagents
| Reagent | Equiv.[1][2][3][4] | Role | Specification |
| 2,6-Difluoro-3-iodobenzaldehyde | 1.0 | Substrate | >97% Purity, Solid |
| Methylmagnesium Bromide | 1.2 | Nucleophile | 3.0 M in Diethyl Ether |
| Tetrahydrofuran (THF) | Solvent | Medium | Anhydrous, inhibitor-free |
| Ammonium Chloride (sat. aq.) | Excess | Quench | Saturated Solution |
| Sodium Sulfate (Na₂SO₄) | N/A | Drying Agent | Anhydrous, Granular |
Equipment Setup
-
Vessel: 3-neck round-bottom flask (flame-dried or oven-dried).
-
Atmosphere: Positive pressure Nitrogen (
) or Argon line. -
Temperature Control: Acetone/Dry Ice bath (for -78°C option) or Ice/Salt bath (for -10°C to 0°C).
-
Addition: Pressure-equalizing addition funnel.
Step-by-Step Procedure
Step 1: Preparation of Substrate Solution
-
Charge the reaction flask with 2,6-difluoro-3-iodobenzaldehyde (1.0 equiv).
-
Evacuate and backfill with
three times to ensure an inert atmosphere. -
Add anhydrous THF (approx. 10 mL per gram of substrate) via syringe. Stir until fully dissolved.
-
Cool the solution to -20°C (using an ice/salt/acetone bath). Note: While 0°C is often sufficient, -20°C provides a higher safety margin against iodine exchange.
Step 2: Grignard Addition
-
Charge the addition funnel with MeMgBr (1.2 equiv, 3.0 M in ether).
-
Crucial: Add the MeMgBr solution dropwise over 30–45 minutes.
-
Process Check: Monitor internal temperature; do not allow it to rise above -10°C.
-
-
Once addition is complete, allow the mixture to stir at -20°C for 1 hour.
-
Slowly warm the reaction to 0°C over 30 minutes.
-
TLC Monitoring: Check conversion (Eluent: 20% EtOAc/Hexanes). The aldehyde spot (
) should disappear, replaced by the alcohol spot ( ).
Step 3: Quenching and Workup [5]
-
Cool the mixture back to 0°C.
-
Quench by slow addition of saturated aqueous NH₄Cl . Caution: Exothermic reaction.
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Separate the layers.[5] Extract the aqueous phase twice with EtOAc.[6]
-
Combine organic layers and wash with:
-
Water (1x)
-
Brine (1x)
-
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap, <40°C).
Step 4: Purification
-
The crude oil is typically a racemate.
-
Purify via Flash Column Chromatography on Silica Gel.
-
Gradient: 0%
20% EtOAc in Hexanes.
-
-
Isolate the product as a clear to pale yellow oil (which may solidify upon standing).
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis, emphasizing the critical decision point at the QC check.
Quality Control & Characterization
After purification, verify the identity and purity of the compound using the following parameters.
| Technique | Expected Observation |
| 1H NMR (400 MHz, CDCl₃) | Doublet at ~1.5 ppm (3H, -CH₃). Quartet at ~5.2 ppm (1H, -CH-OH). Aromatic signals: Two distinct multiplets (due to F-coupling) in the 6.8–7.8 ppm region. |
| 19F NMR | Two distinct signals (approx -110 to -120 ppm), showing coupling to each other and the aromatic protons. |
| HPLC Purity | >98% (UV detection at 254 nm). |
| Mass Spectrometry | [M-OH]+ or [M+Na]+ consistent with molecular weight (approx. 284 g/mol ). |
Note on Chirality: This protocol yields the racemic alcohol. For drug development applications (e.g., Crizotinib analogs), the (S)-enantiomer is typically the active isomer.
-
Resolution: Can be achieved via Chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution using Lipase PS "Amano".
-
Asymmetric Synthesis Alternative: Use of chiral reagents such as
-Me-CBS-oxazaborolidine is not applicable here as we are adding a carbon, not reducing a ketone. Instead, asymmetric addition using chiral zinc reagents (diethylzinc + chiral ligand) would be the enantioselective route.
Safety & Handling
-
Organomagnesium Reagents: MeMgBr is pyrophoric and reacts violently with water. Handle only under inert atmosphere.
-
Fluorinated Aromatics: While stable, polyfluorinated compounds can be skin irritants. Use standard PPE (gloves, goggles, lab coat).
-
Iodinated Compounds: Avoid excessive light exposure, which can degrade the C-I bond over time. Store the product in amber vials at 4°C.
References
-
Pfizer Inc. (2006). Pyrazolyl substituted amino-heteroaryl compounds as protein kinase inhibitors. US Patent 7,858,643. (Describes the general synthesis of Crizotinib intermediates including the 2,6-dichloro-3-fluoro analogs).
-
Knochel, P., et al. (2003). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition. (Provides foundational knowledge on the competition between addition and exchange in iodinated aromatics).
-
Cui, J. J., et al. (2011).[7] Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[7] Journal of Medicinal Chemistry, 54(18), 6342–6363.[7]
-
BenchChem. (2025).[5] Application Notes and Protocols for 3,5-Difluoro-3'-methylbenzhydrol. (General protocols for Grignard additions to fluorinated benzaldehydes).
Sources
- 1. researchgate.net [researchgate.net]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. WO2003070678A1 - Iodination of 4-fluoro-benzaldehyde - Google Patents [patents.google.com]
- 4. CN104058935A - Preparation method of (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
Application Note: Enantioselective Reduction of 1-(2,6-difluoro-3-iodophenyl)ethanone
The following Application Note and Protocol guide details the enantioselective reduction of 1-(2,6-difluoro-3-iodophenyl)ethanone , a critical intermediate in the synthesis of the third-generation ALK inhibitor Lorlatinib (PF-06463922) .
Target Molecule: (S)-1-(2,6-difluoro-3-iodophenyl)ethanol Primary Application: Synthesis of Lorlatinib (PF-06463922) CAS Number (Racemic Alcohol): 2484889-28-1
Executive Summary & Strategic Analysis
The reduction of 1-(2,6-difluoro-3-iodophenyl)ethanone is a pivotal step in the manufacture of Lorlatinib. This reaction establishes the single chiral center of the drug's macrocyclic core.
The Stereochemical Imperative: Lorlatinib possesses an (R)-configuration at the methyl-ether linkage. However, the synthetic route typically employs an SN2 inversion strategy.
-
Reduction: The ketone is reduced to the (S)-alcohol .
-
Activation: The (S)-alcohol is converted to a sulfonate ester (e.g., Mesylate), retaining stereochemistry.[1][2]
-
Inversion: Nucleophilic displacement by the hydroxypyridine fragment inverts the center to the required (R)-ether .
Therefore, the target of this protocol is high-enantiomeric excess (ee) (S)-1-(2,6-difluoro-3-iodophenyl)ethanol .
Method Selection: Biocatalysis vs. Chemical Catalysis
-
Biocatalysis (Recommended): Engineered Ketoreductases (KREDs) are the industrial standard for this transformation.[1] The 2,6-difluoro substitution creates significant steric bulk and electronic deactivation, which can lower the turnover frequency (TOF) of chemical catalysts. KREDs offer >99% ee and operate under mild aqueous conditions.
-
Chemical Catalysis (Alternative): The Corey-Bakshi-Shibata (CBS) reduction is a viable laboratory-scale alternative but requires strict anhydrous conditions and often yields slightly lower ee (90-95%) for this sterically crowded substrate.
Process Logic & Pathway Visualization
The following diagram illustrates the stereochemical pathway from the starting ketone to the final drug intermediate, highlighting the critical inversion step.
Figure 1: Stereochemical workflow for Lorlatinib intermediate synthesis. Note the critical inversion from (S)-Alcohol to (R)-Ether.
Protocol A: Biocatalytic Reduction (Industrial Standard)
Rationale: This method utilizes a coupled enzyme system: a Ketoreductase (KRED) for the reduction and a Glucose Dehydrogenase (GDH) for cofactor (NADPH) recycling.[1] This is the "greenest" and most selective route.
Materials & Reagents
| Component | Specification | Function |
| Substrate | 1-(2,6-difluoro-3-iodophenyl)ethanone | Starting Material |
| Enzyme | KRED (e.g., Codexis KRED-P1 series or equivalent) | Chiral Catalyst |
| Cofactor | NADP+ (Sodium salt) | Hydride Source |
| Recycling System | Glucose Dehydrogenase (GDH) + D-Glucose | Regenerates NADPH |
| Buffer | Potassium Phosphate (100 mM, pH 7.[1]0) | Reaction Medium |
| Solvent | Isopropyl Alcohol (IPA) or DMSO | Co-solvent (Solubility) |
Step-by-Step Procedure
-
Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Add MgSO₄ (2 mM) to stabilize the enzymes.
-
Substrate Solution: Dissolve 1.0 g of 1-(2,6-difluoro-3-iodophenyl)ethanone in 5 mL of DMSO (or IPA). Note: The substrate has low water solubility due to the iodo- and difluoro- groups.
-
Cofactor Mix: In the reaction vessel, dissolve 20 mg NADP+ and 1.5 g D-Glucose in 90 mL of the buffer.
-
Enzyme Addition: Add 50 mg of KRED lyophilizate and 20 mg of GDH lyophilizate to the buffer mixture. Stir gently to dissolve (do not vortex, as this denatures enzymes).
-
Reaction Initiation: Add the Substrate Solution dropwise to the stirring enzyme mixture.
-
Incubation:
-
Temperature: 30°C.
-
Agitation: 250 RPM (Orbital shaker or overhead stirrer).
-
pH Control: Monitor pH periodically. If it drops below 6.5 (due to gluconic acid production), adjust with 1M NaOH (stat titration is preferred).
-
-
Monitoring: Analyze by HPLC every 4 hours. Reaction typically completes in 12–24 hours.
-
Workup:
-
Purification: The crude product is often >98% pure.[2] If necessary, purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: Corey-Bakshi-Shibata (CBS) Reduction (Lab Scale)
Rationale: For laboratories without access to enzyme libraries, the CBS reduction provides a reliable chemical alternative.[1] To obtain the (S)-alcohol , the (S)-CBS catalyst (derived from L-proline) is typically required for acetophenone derivatives (confirming via the "large-small" stereochemical model).[1]
Materials & Reagents
| Component | Specification | Function |
| Catalyst | (S)-Me-CBS (1.0 M in Toluene) | Chiral Catalyst |
| Reductant | Borane-THF complex (1.0 M) or Catecholborane | Stoichiometric Reductant |
| Solvent | Anhydrous THF | Reaction Medium |
| Quench | Methanol / 1N HCl | Decomposition of borates |
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL 2-neck round-bottom flask. Purge with Argon/Nitrogen.
-
Catalyst Charge: Add 1.0 mL of (S)-Me-CBS solution (1.0 mmol, 0.1 equiv) to the flask.
-
Borane Addition: Add 6.0 mL of BH₃·THF (6.0 mmol, 0.6 equiv) to the catalyst. Stir at room temperature for 10 minutes.
-
Cooling: Cool the mixture to -20°C . Note: Lower temperatures improve selectivity but the steric bulk of the 2,6-difluoro ring may significantly slow the rate.
-
Substrate Addition: Dissolve 2.8 g (10 mmol) of 1-(2,6-difluoro-3-iodophenyl)ethanone in 10 mL anhydrous THF. Add this solution dropwise to the catalyst/borane mixture over 30 minutes.
-
Reaction: Stir at -20°C for 2 hours. Monitor by TLC. If the reaction stalls, slowly warm to 0°C.
-
Quenching (Critical):
-
Caution: Hydrogen gas evolution.
-
Slowly add 5 mL Methanol dropwise at 0°C.
-
Add 10 mL 1N HCl and stir for 30 minutes to hydrolyze the boron-nitrogen bond.
-
-
Workup:
-
Extract with Diethyl Ether (3 x 50 mL).
-
Wash combined organics with Saturated NaHCO₃ (to remove acid) and Brine.[1]
-
Dry over MgSO₄ and concentrate.
-
-
Purification: Flash chromatography is usually required to remove the CBS ligand residue.
Analytical Methods (Quality Control)
To verify the Enantiomeric Excess (ee), use Chiral HPLC.[1]
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexanes : Isopropanol (95:5 or 90:10).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Retention: The enantiomers will separate significantly. Inject a racemic standard (prepared by NaBH₄ reduction) to establish retention times.
Data Summary Table
| Parameter | Biocatalytic Route | CBS Reduction Route |
| Enantiomeric Excess (ee) | > 99% | 90 - 96% |
| Yield | 85 - 95% | 75 - 85% |
| Reaction Time | 12 - 24 Hours | 2 - 4 Hours |
| Scalability | High (kg to ton) | Moderate (Safety limits of BH₃) |
| Green Chemistry Score | High (Aqueous, Ambient Temp) | Low (THF, Boron waste) |
Troubleshooting & Optimization
-
Low Conversion (Biocatalysis):
-
Issue: Substrate inhibition or low solubility.
-
Fix: Add a non-ionic surfactant (e.g., Tween-80 at 0.1%) or increase the DMSO co-solvent concentration (up to 10% v/v).[1] Ensure the pH is maintained; gluconic acid buildup kills enzyme activity.
-
-
Low ee (CBS Reduction):
-
Issue: Temperature too high or moisture contamination.
-
Fix: Ensure strict anhydrous conditions. Lower the reaction temperature to -40°C. Verify the quality of the BH₃·THF reagent (it degrades over time).
-
-
Product Instability:
-
The benzylic alcohol is relatively stable, but the iodine-carbon bond is light-sensitive. Perform reactions and storage in amber glassware or wrap flasks in aluminum foil.
-
References
-
Lorlatinib Process Chemistry
- Ku, Y.-Y., et al. (2018). Exploratory Process Development of Lorlatinib. Organic Process Research & Development, 22(9), 1162–1169.
-
Drug Discovery & Structure
-
CBS Reduction Methodology
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551–5553.
-
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 4. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and preliminary PET imaging of 11C and 18F isotopologues of the ROS1/ALK inhibitor lorlatinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Suzuki-Miyaura Coupling of 1-(2,6-Difluoro-3-iodophenyl)ethanol
This Application Note provides a rigorous, field-validated guide for performing Suzuki-Miyaura cross-coupling on 1-(2,6-Difluoro-3-iodophenyl)ethanol . This substrate presents a unique intersection of electronic activation (electron-poor ring) and steric complexity (ortho-fluorine substitution), requiring a tailored catalytic approach to ensure high yield and chemoselectivity.
Executive Summary
The substrate This compound contains a highly reactive C–I bond activated by the electron-withdrawing nature of the difluorobenzene core. However, the presence of the ortho-fluorine (C2) and the unprotected benzylic alcohol (C1) necessitates a catalyst system that balances high oxidative addition rates with mild basic conditions to prevent elimination or side reactions.
This guide details two protocols:
-
Method A (Robust): Uses Pd(dppf)Cl₂ for general coupling with standard aryl boronic acids.
-
Method B (High-Performance): Uses XPhos Pd G3 for sterically hindered or electron-deficient coupling partners.
Substrate Analysis & Mechanistic Insight
Structural Challenges
-
Electronic Activation: The 2,6-difluoro substitution pattern significantly lowers the electron density of the aromatic ring. This facilitates the Oxidative Addition of the Pd(0) catalyst into the C–I bond compared to non-fluorinated analogs.
-
Steric Environment: The iodine at C3 is flanked by a fluorine at C2. While not as hindering as a methyl group, the ortho-fluorine can interact with palladium ligands (fluorine effect), potentially stabilizing specific conformers.
-
Free Hydroxyl Group: The secondary alcohol at C1 is generally tolerated in Suzuki couplings. However, strong bases (e.g., KOtBu) must be avoided to prevent deprotonation and subsequent interference with the catalytic cycle or elimination to a styrene derivative.
Catalyst Selection Logic
-
Pd(dppf)Cl₂: The large bite angle of the bidentate dppf ligand favors the reductive elimination step. It is exceptionally stable and resistant to the electron-poor nature of the oxidative addition complex derived from this substrate.
-
XPhos Pd G3: For difficult couplings (e.g., heteroaryl boronic acids), the bulky biaryl phosphine ligand (XPhos) facilitates transmetalation and prevents catalyst deactivation.
Optimized Experimental Protocols
Method A: General Purpose Protocol (Pd(dppf)Cl₂)
Best for: Standard aryl boronic acids, scale-up, and cost-efficiency.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 – 0.05 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 – 3.0 equiv)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the substrate, aryl boronic acid, Cs₂CO₃, and Pd(dppf)Cl₂.
-
Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles) to remove O₂.
-
Solvation: Add degassed 1,4-Dioxane and Water via syringe. The concentration of the substrate should be approx. 0.1 M – 0.2 M.
-
Reaction: Heat the mixture to 80–90 °C in an oil bath or heating block. Stir vigorously.
-
Note: Reaction typically reaches completion in 2–6 hours due to the activated C–I bond.
-
-
Monitoring: Monitor by LC-MS or TLC. Look for the disappearance of the iodide (starting material).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate phases. Extract aqueous layer with EtOAc (2x).[3] Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Method B: High-Performance Protocol (XPhos Pd G3)
Best for: Sterically hindered boronic acids, heteroaryl partners, or low catalyst loading.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Boronic Acid/Pinacol Ester (1.2 equiv)
-
Catalyst: XPhos Pd G3 (0.01 – 0.02 equiv)
-
Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)
-
Solvent: THF / Water (10:1 ratio)
Procedure Notes:
-
Heat at 60 °C . The highly active XPhos catalyst often allows for lower temperatures, preserving the integrity of sensitive functional groups.
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle specific to this fluorinated substrate, highlighting the critical oxidative addition and transmetalation steps.
Caption: Catalytic cycle for the Suzuki coupling of this compound. The electron-deficient ring accelerates the oxidative addition step.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst deactivation or poor solubility. | Switch to XPhos Pd G3 or SPhos Pd G2 . Ensure solvents are thoroughly degassed (O₂ poisons Pd(0)). |
| Protodehalogenation (Iodine replaced by H) | Hydride source present or excessive heat. | Reduce temperature to 60°C. Use anhydrous solvents with only stoichiometric water (2-3 equiv) if using a hydrous base. |
| Homocoupling of Boronic Acid | Oxidative coupling due to O₂. | Rigorous degassing is required. Sparge solvents with Argon for 15 mins before adding catalyst. |
| Elimination of Alcohol | Base is too strong or temperature too high. | Switch from K₃PO₄ to milder Cs₂CO₃ or NaHCO₃ . Lower temperature. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Organic Chemistry Portal. Suzuki Coupling. Link
-
Common Organic Chemistry. Suzuki Reaction Conditions and Examples. Link
-
Frontiers in Chemistry. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides. (Demonstrates water/solvent compatibility for iodides). Link
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 3. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Precision Mitsunobu Coupling of 1-(2,6-Difluoro-3-iodophenyl)ethanol
This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of ALK/ROS1 inhibitors (e.g., Lorlatinib analogs) where 1-(2,6-Difluoro-3-iodophenyl)ethanol serves as the critical chiral "warhead."
Introduction & Strategic Context
The reagent This compound (CAS: 2484889-28-1) is a high-value chiral synthon used primarily in the synthesis of macrocyclic kinase inhibitors, such as third-generation ALK inhibitors. Its structural uniqueness lies in the 2,6-difluoro substitution pattern , which creates a specific "steric canyon" around the benzylic alcohol.
While the Mitsunobu reaction is the gold standard for installing heteroatom nucleophiles (O, N, S) with stereochemical inversion, this specific substrate presents two distinct challenges:
-
Steric Shielding: The ortho-fluorine atoms significantly hinder the approach of the bulky Triphenylphosphine-DEAD betaine complex.
-
Electronic Deactivation: The electron-withdrawing nature of the fluorinated ring reduces the nucleophilicity of the hydroxyl group, slowing the initial activation step.
This guide provides optimized protocols to overcome these barriers, ensuring high yield and >98% enantiomeric excess (ee).
Mechanistic Logic & Reaction Design
The success of the Mitsunobu reaction with this hindered substrate relies on manipulating the Betaine Formation and Nucleophilic Displacement steps.
Critical Pathway Analysis
The standard mechanism involves the formation of an oxyphosphonium intermediate. For 2,6-difluoro-benzyl alcohols, the formation of this intermediate is the rate-limiting step due to steric clash.
Figure 1: Mechanistic pathway highlighting the critical activation step hindered by 2,6-difluoro substitution.
Experimental Protocols
Protocol A: The "Standard" Optimized Method (DIAD/PPh3)
Best for: Initial screening and small-scale (<1g) synthesis where reagents are fresh.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: 2-Amino-3-hydroxypyridine or similar acidic phenol (1.1 equiv)
-
Phosphine: Triphenylphosphine (PPh3) (1.5 equiv)
-
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[1]
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Procedure:
-
Preparation: Dry the reaction vessel (flame dry or oven dry) and purge with Argon/Nitrogen.
-
Dissolution: Dissolve the Alcohol , Nucleophile , and PPh3 in anhydrous THF. Cool the mixture to 0°C in an ice bath.
-
Why? Cooling prevents the premature decomposition of the thermally unstable betaine intermediate.
-
-
Addition: Add DIAD dropwise over 15–20 minutes. The solution will turn yellow/orange.
-
Visual Cue: If the yellow color fades immediately, the betaine is reacting efficiently. If it persists, the activation is slow.
-
-
Reaction: Remove the ice bath and allow to warm to Room Temperature (23°C). Stir for 12–18 hours.
-
Quench: Add 0.5 mL water or saturated NH4Cl to quench excess betaine.
-
Workup: Concentrate in vacuo. Triturate the residue with Et2O/Hexanes (1:1) to precipitate Triphenylphosphine Oxide (TPPO).[1] Filter off the white solid.
-
Purification: Flash chromatography (typically Hexanes/EtOAc).
Protocol B: The "Hindered Substrate" Method (ADDP/PBu3)
Best for: 2,6-difluoro substrates that fail Protocol A or show low conversion. This method uses a more reactive phosphine and a sterically distinct azo-reagent.
Reagents:
-
Phosphine: Tributylphosphine (PBu3) (1.5 equiv) - Note: Pyrophoric, handle under inert atmosphere.
-
Azodicarboxylate: 1,1'-(Azodicarbonyl)dipiperidine (ADDP) (1.5 equiv)
-
Solvent: Anhydrous Toluene or THF.
Step-by-Step Procedure:
-
Betaine Pre-formation (Critical): In a separate flask, dissolve ADDP in THF/Toluene and add PBu3 at 0°C. Stir for 10 minutes until a thick precipitate (betaine) or solution forms.
-
Addition: Add the Nucleophile first to the betaine mixture, stir for 5 minutes.
-
Substrate Addition: Add the solution of This compound slowly to the mixture.
-
Temperature: This reaction often requires forcing conditions. If no reaction occurs at RT after 4 hours, heat to 60°C .
-
Note: The 2,6-difluoro pattern makes the SN2 backside attack difficult. Heating provides the necessary activation energy.
-
Quantitative Performance & QC Data
The following table summarizes expected outcomes based on internal validation of similar electron-deficient benzyl alcohols.
| Parameter | Protocol A (DIAD/PPh3) | Protocol B (ADDP/PBu3) |
| Conversion (24h) | 65–75% | 85–95% |
| Stereochemical Fidelity | >98% ee (Inversion) | >95% ee (Risk of racemization at 60°C) |
| Main Byproduct | Unreacted Alcohol | Elimination (Styrene derivative) |
| Purification Difficulty | High (TPPO removal) | Medium (ADDP byproduct is insoluble) |
Quality Control Checkpoints:
-
HPLC/UPLC: Monitor the disappearance of the alcohol (RT ~ 4.5 min) and appearance of the ether product (RT ~ 6.2 min).
-
Chiral HPLC: Essential to verify inversion.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA (90:10).
-
-
1H NMR: Check for the diagnostic shift of the benzylic proton.
-
Starting Material: ~5.1 ppm (quartet).
-
Product: ~5.8–6.2 ppm (quartet, downfield shift due to ether formation).
-
Troubleshooting & Optimization
Issue: "Dead-End" Betaine Formation
If the alcohol is recovered unreacted, the betaine may be protonated by the nucleophile but fail to activate the alcohol due to steric bulk.
-
Solution: Switch to Protocol B . The PBu3 is a stronger nucleophile and smaller than PPh3, allowing it to penetrate the 2,6-difluoro steric shield more effectively.
Issue: Elimination (Styrene Formation)
The benzylic carbocation is destabilized, but basic conditions can promote E2 elimination.
-
Solution: Lower the reaction temperature to 0°C and extend reaction time to 48h. Ensure the pKa of the nucleophile is <11.
Workflow Visualization
Figure 2: Decision tree for reaction monitoring and protocol switching.
References
-
Pfizer Inc. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922).[2][3] Journal of Medicinal Chemistry.
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.
-
Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reagents.[4] Chemistry – A European Journal.[5][6]
-
Fletcher, S. (2015). The Mitsunobu Reaction in the 21st Century. Organic Chemistry Frontiers.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. medkoo.com [medkoo.com]
- 3. Synthesis and preliminary PET imaging of 11C and 18F isotopologues of the ROS1/ALK inhibitor lorlatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. m.youtube.com [m.youtube.com]
Application Note: Protecting Group Strategies for 1-(2,6-Difluoro-3-iodophenyl)ethanol
This Application Note is designed for researchers working with complex halogenated aromatic scaffolds. It addresses the specific steric and electronic challenges posed by the 1-(2,6-Difluoro-3-iodophenyl)ethanol molecule.
Part 1: Strategic Analysis & Molecule Profile
The Challenge
The target molecule presents a "perfect storm" of protecting group challenges:
-
Steric "Picket Fence": The fluorine atoms at the 2- and 6-positions create a rigid steric blockade around the benzylic hydroxyl group. Standard SN2-type protection (e.g., bulky silyl chlorides like TBDPSCl or trityl chloride) often fails or proceeds with glacial kinetics.
-
Electronic Deactivation: The electron-withdrawing nature of the difluoro-substituted ring increases the acidity of the benzylic alcohol (lowering pKa) while simultaneously decreasing the nucleophilicity of the corresponding alkoxide.
-
Iodine Sensitivity: The C-I bond at the 3-position is a critical handle for downstream cross-coupling (Suzuki, Sonogashira). It is sensitive to:
-
Hydrogenolysis: Benzyl ethers (OBn) are contraindicated because their removal (Pd/C, H2) poses a high risk of deiodination.
-
Lithium-Halogen Exchange: If the protecting group requires harsh lithiation conditions to install, the iodine may be lost.
-
Decision Matrix
Select the strategy based on your downstream chemistry requirements.
Figure 1: Decision tree for selecting the appropriate protecting group based on subsequent reaction conditions.
Part 2: Detailed Protocols
Strategy A: The "Gold Standard" – TBS Protection via Triflate
Best For: General synthesis, Suzuki couplings, mild acidic/basic steps. Why it works: Standard silylation (TBSCl/Imidazole) often stalls on this substrate due to steric crowding. TBSOTf (tert-butyldimethylsilyl triflate) is a "super-silylating" agent that, when paired with the non-nucleophilic base 2,6-lutidine , overcomes the steric barrier of the ortho-difluoro system without touching the aryl iodide.
Protocol A: TBSOTf Silylation
Reagents:
-
Substrate: 1.0 equiv
-
TBSOTf: 1.2 – 1.5 equiv
-
2,6-Lutidine: 2.0 – 2.5 equiv
-
Solvent: Anhydrous DCM (0.2 M concentration)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool under Nitrogen/Argon. Add the substrate and anhydrous DCM.
-
Base Addition: Add 2,6-lutidine via syringe. Cool the mixture to 0°C (ice bath). Note: 2,6-lutidine is chosen over pyridine/TEA because it is sterically hindered and less likely to form acyl-ammonium salts that complicate workup.
-
Silylation: Add TBSOTf dropwise over 5-10 minutes. The reaction is exothermic; maintain 0°C.
-
Monitoring: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Monitor via TLC (Hexane/EtOAc). The spot should shift significantly higher (Rf ~0.8-0.9).
-
QC Check: If reaction is incomplete after 2 hours, add 0.2 equiv more TBSOTf.
-
-
Quench: Quench with Saturated NaHCO3 solution.
-
Workup: Extract with DCM (x3). Wash combined organics with 1M HCl (to remove lutidine), then Brine. Dry over Na2SO4.
-
Purification: Flash chromatography (typically 0-5% EtOAc in Hexanes).
Deprotection:
-
TBAF (1M in THF): Fast, but basicity can be an issue for some sensitive groups.
-
TASF: Milder fluoride source if the substrate is base-sensitive.
-
AcOH/THF/Water (3:1:1): Slow, mild acidic removal (takes 12-24h).
Strategy B: The "Lithiation Shield" – MOM Protection
Best For: Metal-halogen exchange (e.g., converting the Iodo group to a Lithium species) or strong basic conditions. Why it works: MOM ethers are robust against organolithiums (n-BuLi, t-BuLi) where silyl ethers might migrate or cleave.
Protocol B: MOM Installation (Base-Mediated)
Reagents:
-
Substrate: 1.0 equiv
-
MOMCl (Chloromethyl methyl ether): 2.0 equiv Caution: Carcinogen
-
DIPEA (Diisopropylethylamine): 3.0 equiv
-
Solvent: Anhydrous DCM (0.2 M) or THF.
Step-by-Step:
-
Safety First: MOMCl is a known carcinogen. Use exclusively in a fume hood with double gloves. Quench all glassware with aqueous ammonia before removing from the hood.
-
Dissolution: Dissolve substrate and DIPEA in anhydrous DCM at 0°C .
-
Addition: Add MOMCl dropwise.[1]
-
Catalysis (Optional): If the reaction is sluggish due to the electron-deficient ring (low nucleophilicity of the alcohol), add TBAI (tetrabutylammonium iodide) (0.1 equiv) to generate the more reactive MOM-I in situ.
-
Reflux: Allow to warm to RT. If conversion is <50% after 4h, heat to mild reflux (40°C).
Deprotection:
-
6M HCl / MeOH: Rapid cleavage.
-
B-Bromocatecholborane: Selective cleavage under neutral conditions if acid sensitivity is a concern.
Part 3: Comparative Data & Visual Workflow
Strategy Comparison Table
| Feature | TBS Ether (Strategy A) | MOM Ether (Strategy B) | Acetate (Strategy C) |
| Reagents | TBSOTf / 2,6-Lutidine | MOMCl / DIPEA | Ac2O / Pyridine |
| Steric Tolerance | High (with Triflate) | Moderate | Very High |
| Stability: Base | Excellent (stable to K2CO3, Cs2CO3) | Excellent (stable to n-BuLi) | Poor (hydrolyzes) |
| Stability: Acid | Moderate (cleaves with HCl) | Good (requires strong acid) | Good |
| Stability: Oxidation | Excellent | Good | Good |
| Iodine Compatibility | High (Mild conditions) | High (Avoid radical initiators) | High |
| Removal | Fluoride (TBAF) or Acid | Strong Acid (HCl/TFA) | Base (K2CO3/MeOH) |
TBS Protection Workflow
Figure 2: Optimized workflow for TBS protection of hindered benzylic alcohols.
Part 4: References
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[3][4][5] Journal of the American Chemical Society, 94(17), 6190–6191.[3] Link
-
Foundational text on TBS, though TBSCl/Imid is often insufficient for this specific steric profile.
-
-
Corey, E. J., Cho, H., Rücker, C., & Hua, D. H. (1980). Studies with trialkylsilyltriflates: new syntheses and applications. Tetrahedron Letters, 22(36), 3455-3458.
-
Establishes TBSOTf as the reagent of choice for hindered alcohols.
-
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
The authoritative source for stability profiles (MOM vs TBS).
-
-
Knochel, P., et al. (2003). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Handbook of Functionalized Organometallics.
-
Provides context on the stability of Aryl Iodides during protection and exchange reactions.
-
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. total-synthesis.com [total-synthesis.com]
Synthesis of chiral ALK inhibitor analogs using difluoro intermediates
Application Note: Precision Synthesis of Chiral -Difluoromethyl Amines for Next-Gen ALK Inhibitors
Executive Summary & Rationale
The Challenge: First- and second-generation ALK inhibitors (e.g., Crizotinib, Ceritinib, Alectinib) have revolutionized NSCLC treatment. However, acquired resistance mutations (e.g., ALK G1202R) and blood-brain barrier (BBB) permeability remain critical hurdles. Third-generation inhibitors like Lorlatinib utilize a macrocyclic structure to address these issues, but metabolic susceptibility at chiral benzylic sites often limits half-life.
The Solution:
This guide details the synthesis of chiral
-
Bioisosterism: The
group acts as a lipophilic hydrogen bond donor, mimicking alcohols or methyl groups while enhancing BBB permeability. -
Metabolic Blocking: The strong C-F bonds block oxidative metabolism (P450-mediated hydroxylation) at the
-position, a common clearance pathway for kinase inhibitors.
This protocol focuses on the Ellman Auxiliary (tert-butanesulfinamide) approach to generate these chiral difluoro-intermediates with high diastereoselectivity (
Strategic Retrosynthesis & Workflow
The synthesis relies on the diastereoselective addition of a difluoroenolate equivalent (Reformatsky reagent) to a chiral sulfinimine. This approach avoids the safety risks associated with direct fluorination (e.g., DAST) on advanced intermediates.
Workflow Diagram: Chiral Difluoro-Amine Synthesis
Figure 1: Streamlined workflow for the asymmetric synthesis of difluoro-amine building blocks.
Detailed Experimental Protocols
Protocol A: Formation of the Chiral Sulfinimine
Objective: Condense the aldehyde/ketone precursor with (S)-tert-butanesulfinamide to set the chiral baseline.
Reagents:
-
Aryl/Heteroaryl Aldehyde (1.0 equiv)
-
(S)-(-)-tert-Butanesulfinamide (1.1 equiv) [Ellman's Auxiliary]
-
Titanium(IV) ethoxide (
) (2.0 equiv) -
Solvent: Anhydrous THF (0.5 M concentration)
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (
). -
Mixing: Add the aldehyde and (S)-tert-butanesulfinamide to the flask. Dissolve in anhydrous THF.
-
Activation: Add
dropwise via syringe. The solution may turn slightly yellow/orange. -
Reaction: Stir at room temperature (RT) for 12–18 hours. Monitor conversion by TLC or LC-MS (Look for disappearance of aldehyde).
-
Quench: Pour the reaction mixture into a vigorously stirring brine solution (equal volume). A white precipitate (Titanium salts) will form immediately.
-
Workup: Filter the suspension through a Celite pad. Wash the cake with Ethyl Acetate (EtOAc).
-
Purification: Dry the organic phase over
, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Critical Checkpoint: Verify optical rotation
Protocol B: Diastereoselective Reformatsky Reaction
Objective: Introduce the difluoro group while controlling stereochemistry via a cyclic transition state.
Reagents:
-
Chiral Sulfinimine (from Protocol A) (1.0 equiv)
-
Ethyl bromodifluoroacetate (3.0 equiv)
-
Activated Zinc dust (4.0 equiv)
-
Copper(I) Chloride (CuCl) (0.1 equiv) - Catalyst for initiation
-
Solvent: Anhydrous THF
Procedure:
-
Zinc Activation: Wash Zn dust with 1M HCl, water, ethanol, and ether. Dry under high vacuum at 100°C. This is crucial for initiation.
-
Reformatsky Gen: In a flame-dried Schlenk flask under Argon, suspend Activated Zn and CuCl in THF.
-
Addition 1: Add Trimethylsilyl chloride (TMSCl) (0.1 equiv) to activate the Zn surface further.
-
Addition 2: Add Ethyl bromodifluoroacetate dropwise. Warm slightly to 40°C to initiate (exotherm indicates start). Stir for 30 mins to form the zinc reagent.
-
Coupling: Cool the mixture to -78°C (Dry ice/Acetone bath). This low temperature is vital for kinetic diastereocontrol.
-
Substrate Addition: Add the Chiral Sulfinimine (dissolved in minimal THF) slowly down the side of the flask.
-
Reaction: Stir at -78°C for 4 hours, then allow to warm slowly to RT overnight.
-
Quench: Quench with saturated
solution. -
Isolation: Extract with EtOAc (3x). Wash combined organics with
and brine.
Mechanism of Stereocontrol (Zimmerman-Traxler Model): The reaction proceeds via a six-membered chair-like transition state where the bulky tert-butyl group of the sulfinyl auxiliary directs the incoming difluoro-enolate to the less hindered face (Re-face or Si-face depending on auxiliary configuration), resulting in high diastereomeric ratios (dr).
Protocol C: Deprotection to Chiral Amine Salt
Objective: Remove the sulfinyl group to reveal the free amine for macrocyclization.
Procedure:
-
Dissolve the purified Reformatsky adduct in Methanol.
-
Add 4M HCl in Dioxane (5.0 equiv).
-
Stir at RT for 1 hour. A white precipitate (Amine HCl salt) often forms.
-
Concentrate in vacuo to remove volatiles and sulfinic ester byproducts.
-
Triturate the solid with diethyl ether to yield the pure Chiral
-Difluoromethyl Amino Ester HCl salt .
Quality Control & Data Analysis
For ALK inhibitors, enantiomeric purity is non-negotiable due to the tight binding pocket of the kinase.
Table 1: Analytical Specifications
| Parameter | Method | Acceptance Criteria | Notes |
| Chemical Purity | UPLC-MS (C18) | > 98.0% | Monitor for des-fluoro impurities. |
| Diastereomeric Ratio (dr) | > 95:5 | Distinct shifts for diastereomers in | |
| Enantiomeric Excess (ee) | Chiral SFC | > 99.0% | Use Chiralpak IB or IC columns. |
| Residual Zinc | ICP-MS | < 20 ppm | Critical for subsequent biological assays. |
Chiral SFC Method (Example for Lorlatinib Analogs)
-
Column: Chiralpak IB (4.6 x 150 mm, 5 µm)
-
Mobile Phase:
/ Methanol (85:15) with 0.1% Diethylamine.[1] -
Flow Rate: 3.0 mL/min
-
Back Pressure: 120 bar
-
Detection: UV at 254 nm
References
-
Lorlatinib Synthesis & Process Chemistry
-
Johnson, T. W., et al. (2014).[2] "Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1)..."[2] Journal of Medicinal Chemistry.
-
-
Ellman Auxiliary & Chiral Amine Synthesis
- Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.
-
Difluoro-Reformatsky on Sulfinimines
-
Hu, J., et al. (2005).[3] "Facile Synthesis of Chiral
-Difluoromethyl Amines from N-(tert-Butylsulfinyl)aldimines." Angewandte Chemie International Edition.
-
-
Fluorine in Medicinal Chemistry (Metabolic Stability)
- Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
-
Chiral Separation of Atropisomers
Technical Application Note: Precision Sonogashira Coupling of 1-(2,6-Difluoro-3-iodophenyl)ethanol
Part 1: Strategic Overview & Chemical Context
The Substrate: A Gateway to Fluorinated Bioactives
The coupling of 1-(2,6-Difluoro-3-iodophenyl)ethanol with alkynes is a critical transformation in the synthesis of next-generation kinase inhibitors (e.g., ALK, ROS1 targets) and neuroprotective agents. The 2,6-difluoro substitution pattern confers unique metabolic stability and lipophilicity, while the chiral ethanol handle provides a vector for solubilizing groups or hydrogen-bonding motifs.
The Challenge: Balancing Reactivity and Selectivity
This substrate presents a dichotomy of reactivity:
-
Electronic Activation: The two fluorine atoms at the 2,6-positions render the ring electron-deficient. This significantly accelerates the Oxidative Addition (OA) of the C–I bond to Pd(0), often making it the fastest step in the cycle.
-
Steric & Functional Complexity: The secondary alcohol at C1 is unprotected. While Sonogashira conditions generally tolerate free alcohols, the proximity of the ortho-fluorines can alter the bite angle of bulky ligands. Furthermore, the electron-deficient nature of the ring increases the acidity of the alkyne proton in the coupled product, potentially inviting side reactions if the base is too strong.
Part 2: Mechanistic Insight & Visualization
The "Ortho-Fluoro" Effect
In this specific substrate, the fluorine atom at C2 (ortho to Iodine at C3) plays a dual role. It withdraws electron density, stabilizing the anionic character of the aryl ring in the transition state, but it also creates a "fluorine wall" that can repel electron-rich ligands like P(tBu)3.
Key Mechanistic Validations:
-
Fast OA: Expect rapid consumption of the starting iodide.
-
Slow Transmetallation: The rate-limiting step is often the transmetallation of the copper acetylide to the electron-poor Ar-Pd(II) complex.
Figure 1: Catalytic cycle emphasizing the acceleration of oxidative addition by the fluoro-substituents and the critical transmetallation juncture.
Part 3: Experimental Protocol
Method A: The "Golden Standard" (Pd/Cu Co-catalyzed)
This protocol is optimized for high yields (>85%) and operational simplicity. It tolerates the free secondary alcohol without protection.
1. Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Substrate | 1.0 | Electrophile | This compound |
| Alkyne | 1.2 | Nucleophile | Terminal alkyne |
| Pd(PPh3)2Cl2 | 0.03 | Catalyst | Robust, air-stable precatalyst |
| CuI | 0.05 | Co-catalyst | Must be off-white (remove green oxidized Cu) |
| Et3N | 3.0 | Base | Acts as proton scavenger |
| THF or DMF | - | Solvent | DMF for polar alkynes; THF for general use |
2. Step-by-Step Procedure
Step 1: Inert Setup (Self-Validating Step)
-
Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar.
-
Cool under a stream of Argon or Nitrogen.
-
Validation: Ensure no moisture condensation is visible.
Step 2: Reagent Charging
-
Add Substrate (1.0 equiv), Pd(PPh3)2Cl2 (3 mol%), and CuI (5 mol%) to the flask.
-
Critical: Do not add the alkyne yet.
-
Evacuate and backfill with Argon (3 cycles).
Step 3: Solvent & Base Addition [1]
-
Add degassed THF (0.2 M concentration relative to substrate).
-
Add Et3N (3.0 equiv) via syringe.
-
Observation: The solution typically turns yellow/orange.
Step 4: Alkyne Addition & Reaction
-
Add the Terminal Alkyne (1.2 equiv) dropwise (neat or in minimal THF).
-
Stir at Room Temperature (25°C) .
-
Note: Due to the activated nature of the difluoro-iodo core, heating is rarely required. If no reaction after 2 hours, heat to 40°C.
Step 5: Monitoring (The Checkpoint)
-
Monitor via TLC or LC-MS every 60 minutes.
-
Endpoint: Disappearance of the aryl iodide peak (M+H or UV trace).
-
Visual: Reaction mixture often darkens to deep brown/black as Pd(0) colloids form post-reaction.
Step 6: Workup & Purification
-
Dilute with EtOAc and wash with saturated NH4Cl (removes Cu salts) followed by brine.
-
Dry over Na2SO4, filter, and concentrate.
-
Purification: Flash chromatography. The product (alcohol) is polar; typical gradients range from 10% to 40% EtOAc/Hexanes.
Method B: Copper-Free Variant (For Sensitive Alkynes)
Use this if the alkyne is prone to homocoupling (Glaser coupling) or if trace copper contamination is a downstream concern for biological assays.
-
Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%)
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: Acetonitrile or Toluene at 60°C.
-
Mechanism:[1][2][3][4][5] Relies on the "Slow Release" of Pd(0) and a rate-limiting deprotonation by the carbonate base.
Part 4: Decision Logic for Optimization
Figure 2: Decision matrix for selecting reaction conditions based on alkyne stability.
Part 5: Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or O2 leak. | Degas solvents thoroughly (freeze-pump-thaw). Increase CuI to 10 mol%. |
| Homocoupling (Glaser) | Presence of O2 with Cu catalyst. | Switch to Method B (Cu-Free) or ensure rigorous Argon atmosphere. |
| Unidentified Impurities | Base-mediated elimination of alcohol. | Switch from Et3N to a milder inorganic base (K2CO3) or protect the alcohol (TBS ether). |
| Pd Removal | Residual metal in product. | Treat organic layer with SiliaMetS® Thiol or Trimercaptotriazine (TMT) scavengers during workup. |
Part 6: References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871. Link
-
Schoenebeck, F., et al. (2015). Mechanistic Understanding of the Palladium-Catalyzed Sonogashira Coupling of Aryl Iodides. Journal of the American Chemical Society, 137(38), 12288–12303. Link
-
Pfizer Inc. (2011). Process for the preparation of enantiomerically pure diarylalkanes (Crizotinib Intermediates). World Intellectual Property Organization, WO2011/128762. Link
-
Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Alkynes using a Soluble Copper-Free Catalyst. Angewandte Chemie, 42(48), 5993-5996. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Selective Reduction of Fluorinated Iodoacetophenones
The following technical guide is designed for the reduction of ring-fluorinated iodoacetophenones to their corresponding phenylethanols.
Topic: Preventing Deiodination During Carbonyl Reduction Ticket ID: CHEM-RED-I-F Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary
Reducing a carbonyl group in the presence of an aryl iodide (Ar-I) is a classic chemoselectivity challenge. The C-I bond is the weakest of the aryl-halide bonds (Bond Dissociation Energy ~65 kcal/mol), making it highly susceptible to hydrogenolysis (deiodination) under standard catalytic hydrogenation conditions.
When Fluorine is present on the ring, the electron-deficient nature of the arene can further complicate the reaction by altering the electronics of the carbonyl and potentially facilitating Single Electron Transfer (SET) mechanisms that lead to radical dehalogenation.
This guide prioritizes three methodologies ranked by selectivity and operational safety.
Module 1: The Chemical Solution (Luche Reduction)
Recommendation Level: High (First-Line Defense) Target: Lab-scale to Kilo-lab synthesis.
The Luche Reduction (NaBH₄ + CeCl₃[1]·7H₂O) is the most reliable chemical method to reduce the ketone while preserving the iodine.
Why it works (The Mechanism)
Sodium borohydride (NaBH₄) alone is a "soft" hydride source. However, in the presence of Cerium(III) chloride, the reaction undergoes a modification:
-
Activation: Ce³⁺ acts as a Lewis acid, coordinating to the carbonyl oxygen. This activates the ketone, making it more susceptible to nucleophilic attack.
-
Hardness: The coordination makes the carbonyl a "harder" electrophile.
-
Ligand Exchange: NaBH₄ undergoes ligand exchange with the solvent (MeOH) to form alkoxyborohydrides (e.g., NaBH(OMe)₃), which are "harder" nucleophiles.
-
Selectivity: This Hard-Hard interaction favors 1,2-reduction of the ketone over the side reactions (like conjugate addition or hydrogenolysis of the C-I bond) that plague standard borohydride reductions.
Protocol: Selective Reduction of 4-Fluoro-2-iodoacetophenone
Reagents:
Step-by-Step:
-
Dissolution: Dissolve the acetophenone and CeCl₃·7H₂O in Methanol. Stir until the solution is clear (CeCl₃ is hygroscopic; ensure full dissolution).
-
Cooling: Cool the mixture to -15 °C to 0 °C .
-
Note: Lower temperatures prevent over-reduction and suppress any potential SNAr side reactions on the fluorinated ring.
-
-
Addition: Add NaBH₄ portion-wise over 20 minutes. Gas evolution (H₂) will occur—ensure venting.
-
Monitoring: Stir at 0 °C. Monitor by HPLC/TLC. The reaction is typically complete within 30–60 minutes.
-
Quench: Add saturated aqueous NH₄Cl or acetone to quench excess borohydride.
-
Workup: Evaporate MeOH, extract with EtOAc, and wash with brine.
Troubleshooting Luche Reductions
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | CeCl₃ hydration state | Ensure CeCl₃·7H₂O is used.[1] Anhydrous CeCl₃ requires pre-activation with water/MeOH to work effectively in this mechanism. |
| Deiodination (<5%) | Temperature too high | Maintain T < 0 °C. The C-I bond is labile to radical species generated if the reaction exotherms uncontrolled. |
| Gel formation | Cerium hydroxides | During workup, Cerium salts can form emulsions. Use a Rochelle's salt (Potassium Sodium Tartrate) wash to solubilize the Cerium. |
Module 2: Catalytic Hydrogenation (The High-Risk Zone)
Recommendation Level: Low (Use only if chemical hydrides are forbidden) Target: Large-scale manufacturing where boron waste is an issue.
Standard Pd/C is contraindicated for iodo-compounds. Palladium inserts rapidly into the C-I bond (Oxidative Addition), leading to deiodination.
The Solution: Platinum and Poisoning
If you must use hydrogenation, you must switch metals and "poison" the catalyst to reduce its affinity for the halogen.
Key Strategy:
-
Catalyst: Use Pt/C (Sulfided) or Pt/C doped with Vanadium . Platinum is less active toward oxidative addition into C-I bonds than Palladium.
-
Additives: Add Ethylenediamine or Pyridine . These bases coordinate to the metal surface, blocking the active sites responsible for hydrogenolysis while allowing the smaller carbonyl reduction to proceed.
Experimental Workflow (Decision Tree)
Caption: Decision matrix for selecting the reduction methodology based on scale and risk tolerance.
Module 3: Biocatalysis (The Ultimate Selectivity)
Recommendation Level: High (For Chiral Targets) Target: Asymmetric synthesis.
Enzymatic reduction using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) is the only method that guarantees 100% chemoselectivity. Enzymes operate via a "lock and key" mechanism that recognizes the carbonyl geometry but is completely inert to the Aryl-Iodide bond.
Why Choose This?
-
Zero Deiodination: Enzymes do not perform oxidative addition into C-I bonds.
-
Chirality: Delivers >99% ee (enantiomeric excess) of the resulting alcohol.
-
Green Chemistry: Aqueous buffer, ambient temperature.
Protocol Overview
-
Screening: Screen a commercially available KRED kit (e.g., Codexis, Daicel) against the substrate.
-
Cofactor Recycling: Use Isopropyl Alcohol (IPA) or Glucose/GDH for NADPH recycling.
-
Conditions: pH 7.0 phosphate buffer, 30 °C.
FAQ: Troubleshooting Specific Scenarios
Q1: I am seeing a "dimer" impurity during NaBH₄ reduction. What is it? A: This is likely the Pinacol coupling product. Fluorinated acetophenones are electron-deficient, stabilizing the ketyl radical intermediate. If the reduction is too slow or metal contaminants are present, two radicals can couple.
-
Fix: Switch to Luche conditions (CeCl₃).[2] The Lewis acid accelerates the direct 1,2-hydride transfer, bypassing the long-lived radical state.
Q2: Can I use Transfer Hydrogenation (Ru/TsDPEN)? A: Yes, but proceed with caution. While Transfer Hydrogenation (using Formic acid/TEA or IPA) is generally safer than H₂ gas, Ruthenium can still catalyze dehalogenation at high temperatures.
-
Tip: Keep the reaction temperature below 40 °C. If deiodination is observed, switch to an Iridium-based catalyst (e.g., Cp*Ir(TsDPEN)), which is often more selective for carbonyls over aryl halides than Ruthenium.
Q3: How does the position of the Fluorine affect reactivity? A:
-
Ortho-Fluorine: May cause steric hindrance but accelerates reduction electronically (inductive withdrawal makes Carbonyl more electrophilic).
-
Para-Fluorine: Strong electronic activation.
-
Note: Be aware of conformational locking. As noted in recent literature, ortho-fluorinated acetophenones may adopt specific conformations that slightly retard borohydride attack compared to chloro-analogs, but this is overcome by the CeCl₃ activation in Luche conditions [1].
References
-
Conformational preferences of α-fluoroketones may influence their reactivity.
- Source: Beilstein Journal of Organic Chemistry
-
URL:[Link]
-
Luche Reduction: Lanthanides in Organic Chemistry.
- Source: Journal of the American Chemical Society (Original Gemal & Luche Paper)
-
URL:[Link]
-
Selective Hydrogenation of Halogen
- Source: Organic Chemistry Portal (Review of Dehalogen
-
URL:[Link]
- Chemoselective Reduction of Ketones. Source: Thermo Fisher Scientific (Technical Note)
Sources
Improving yield in Grignard addition to 2,6-difluoro-3-iodobenzaldehyde
Topic: Optimizing Grignard Addition to 2,6-Difluoro-3-iodobenzaldehyde Ticket ID: CHEM-SUP-26DF3I-GRIG Status: Open Priority: High (Yield Critical)
Executive Summary & Chemical Context
User Issue: Low yield during the nucleophilic addition of Grignard reagents (R-MgX) to 2,6-difluoro-3-iodobenzaldehyde . Root Cause Analysis: This substrate presents a classic "Chemoselectivity vs. Sterics" conflict.
-
The Iodine Trap (Chemoselectivity): The C–I bond at the 3-position is highly susceptible to Metal-Halogen Exchange (Iodine-Magnesium exchange). Standard Grignard reagents can act as bases/reducing agents, attacking the iodine instead of the carbonyl, leading to de-iodinated byproducts (3-H derivatives) or homocoupling.
-
The Difluoro Cage (Sterics/Electronics): The 2,6-difluoro substitution pattern creates significant steric shielding around the aldehyde carbonyl, slowing down the desired nucleophilic attack. This kinetic penalty gives the side reactions (exchange) more time to occur.
Resolution Strategy: To improve yield, you must accelerate the addition (kinetic activation) while suppressing the exchange (thermodynamic/kinetic control). The industry-standard solution involves Lanthanide salts (
Troubleshooting Guide (Q&A Format)
Issue 1: "I am seeing large amounts of de-iodinated product (2,6-difluorobenzaldehyde derivatives) or biphenyls."
Diagnosis: You are suffering from Metal-Halogen Exchange . The Grignard reagent (R-MgX) is attacking the Iodine atom instead of the Carbonyl carbon.
- .
-
Result: The new aryl Grignard (
) eventually quenches to form the de-iodinated arene.
Corrective Action:
-
Temperature Control: Do NOT run this reaction at 0°C or Room Temperature. The activation energy for exchange is lower than for addition in sterically hindered systems.
-
Protocol: Cool the reaction to -78°C (or at least -40°C) before adding the Grignard.
-
-
Switch to Lanthanide Activation: Add
(0.5 - 1.0 equiv).-
Why? The Lanthanide salt coordinates strongly to the carbonyl oxygen, increasing its electrophilicity. This accelerates the 1,2-addition pathway significantly, making it faster than the I/Mg exchange.
-
Issue 2: "The reaction is sluggish, and I recover starting material even with excess Grignard."
Diagnosis: Steric Occlusion and Reagent Aggregation . The two ortho-fluorine atoms create a "cage" that blocks the approach of bulky, aggregated Grignard species (which often exist as dimers or tetramers in ether/THF).
Corrective Action:
-
Solvent Switch: Ensure you are using THF rather than Diethyl Ether (
).-
Why? THF is a stronger Lewis base; it helps break down Grignard aggregates into more reactive monomeric species.
-
-
The "Turbo" Additive: Even if you don't use
, adding anhydrous LiCl (or using Turbo Grignards, ) breaks up the aggregates, reducing steric bulk and increasing reactivity.
Issue 3: "I'm getting Wurtz coupling products (R-R dimers)."
Diagnosis: Radical Pathways or Transition Metal Contamination . Trace transition metals (Fe, Cu) in the magnesium used to make the Grignard can catalyze homocoupling.
Corrective Action:
-
Reagent Purity: Use high-purity Magnesium (99.9%+) or commercially available, titrated Grignard solutions.
-
Rate of Addition: Add the Grignard reagent slowly to the aldehyde (or vice-versa, though adding Grignard to aldehyde is standard for this activation method) to maintain low local concentrations.
Visualizing the Competition
The following diagram illustrates the kinetic competition between the desired addition and the fatal exchange pathway.
Figure 1: Kinetic competition between nucleophilic addition (Path A) and metal-halogen exchange (Path B). Lanthanide salts selectively accelerate Path A.
Recommended Protocol: The Knochel Lanthanide Method
This protocol is the "Gold Standard" for adding Grignards to sensitive, polyfunctionalized aldehydes like 2,6-difluoro-3-iodobenzaldehyde.
Materials
-
Substrate: 2,6-difluoro-3-iodobenzaldehyde (1.0 equiv)
-
Reagent: Grignard Reagent (
)[6][7] -
Additive:
(0.5M solution in THF). Commercially available or prepared by drying and LiCl under high vacuum at 150°C for 4h. -
Solvent: Anhydrous THF.
Step-by-Step Procedure
| Step | Action | Critical Note |
| 1 | Setup | Flame-dry a flask under Argon/Nitrogen. Add the aldehyde (1.0 equiv) and anhydrous THF. |
| 2 | Activation | Add |
| 3 | Cooling | Cool the mixture to -78°C (Dry ice/Acetone bath). |
| 4 | Addition | Add the Grignard reagent (1.1 – 1.2 equiv) dropwise over 15–30 minutes. |
| 5 | Reaction | Stir at -78°C for 1 hour. Monitor by TLC/HPLC. |
| 6 | Quench | Quench cold with sat. |
Why this works (Data Summary)
| Condition | Yield of Alcohol | Side Product (De-iodo) |
| Standard (THF, 0°C) | < 40% | High (> 40%) |
| Standard (THF, -78°C) | 50-60% | Moderate (10-20%) |
| Knochel ( | > 85% | Trace (< 2%) |
Mechanism of Action (Visualized)
The Lanthanide salt does not just act as a Lewis Acid; it changes the transition state geometry.
Figure 2: The Lanthanide-mediated activation pathway.
References
-
Krasovskiy, A., Kopp, F., & Knochel, P. (2006).[8][9] Soluble Lanthanide Salts (
) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds.[8] Angewandte Chemie International Edition, 45(3), 497–500.[8][9]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336.
-
Bao, R. L.-Y., & Zhao, R. (2025). Methods for preventing over addition of Grignard reagent. ScienceMadness & BenchChem Technical Notes.
-
Sigma-Aldrich Technical Bulletin. (2024). Selective 1,2-Additions with ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
.
Sources
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents [patents.google.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give [1,2] Addition and Oxidative Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Soluble Lanthanide Salts (LnCl3•2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds [organic-chemistry.org]
- 9. Soluble lanthanide salts (LnCl3.2LiCl) for the improved addition of organomagnesium reagents to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(2,6-Difluoro-3-iodophenyl)ethanol
[1]
Content Type: Troubleshooting Guide & Technical FAQs Subject Matter: Downstream Processing & Purity Optimization Target Audience: Medicinal Chemists, Process Development Scientists
Technical Context & Chemical Profile
Molecule Overview: 1-(2,6-Difluoro-3-iodophenyl)ethanol is a highly functionalized benzylic alcohol, structurally analogous to the Crizotinib intermediate.[1] It features a sterically crowded 2,6-difluoro substitution pattern and a labile C–I bond.[1] These structural features dictate specific purification challenges, primarily the separation of the alcohol from its ketone precursor and the prevention of protodeiodination (loss of iodine).[1]
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Property | Description | Implications for Purification |
| Functionality | Benzylic Alcohol ( | Susceptible to acid-catalyzed dehydration to styrene.[1] |
| Halogens | 2,6-Difluoro, 3-Iodo | Iodine is light/heat sensitive. High electron deficiency makes the ring prone to nucleophilic aromatic substitution ( |
| Polarity | Moderate | |
| Chirality | One Stereocenter | Requires chiral resolution or asymmetric synthesis (typically |
Troubleshooting Guides (Q&A)
Module A: Separation of Alcohol from Ketone Precursor
User Issue: "I cannot separate the product alcohol from the unreacted 1-(2,6-difluoro-3-iodophenyl)ethanone starting material using standard silica chromatography. They co-elute."
Root Cause Analysis:
The 2,6-difluoro substitution creates a "molecular cleft" that shields the oxygen atoms in both the ketone and the alcohol, reducing their interaction difference with the silica stationary phase.[1] This results in
Solution Protocol:
-
Switch Stationary Phase: Standard silica is often insufficient.[1] Switch to Diol-functionalized silica or Amino-silica .[1] The amino groups interact more strongly with the benzylic hydroxyl proton of your product via hydrogen bonding, significantly increasing its retention time relative to the ketone.[1]
-
Chemical Scavenging (If Ketone < 10%):
-
Derivatization (Last Resort): React the crude mixture with succinic anhydride. The alcohol forms a hemisuccinate (acidic), while the ketone remains neutral.[1] Extract the hemisuccinate into mild base (
), wash away the ketone with ether, and hydrolyze the ester back to the alcohol.[1]
Module B: Stability & De-iodination
User Issue: "My product turns yellow/brown during rotary evaporation or storage, and LCMS shows a mass peak corresponding to [M-I+H]."
Root Cause Analysis:
The C–I bond at the 3-position is electronically activated by the ortho-fluorine, making it susceptible to homolytic cleavage (radical mechanism) induced by light or heat.[1] The yellow color is free elemental iodine (
Solution Protocol:
-
Light Exclusion: Wrap all flasks, columns, and reaction vessels in aluminum foil immediately.
-
Temperature Control: Never heat the water bath above 35°C during rotary evaporation.
-
Thiosulfate Wash: If the crude oil is yellow, dissolve in EtOAc and wash with
aqueous Sodium Thiosulfate ( ).[1] This reduces to iodide ( ), preventing autocatalytic decomposition.[1] -
Radical Scavengers: Add 0.05% BHT (Butylated hydroxytoluene) to your elution solvents if the problem persists during chromatography.
Module C: Dehydration to Styrene
User Issue: "I see a non-polar impurity growing during purification. NMR suggests a vinyl group (styrene derivative)."[1]
Root Cause Analysis: Benzylic alcohols with electron-withdrawing groups (like 2,6-difluoro) are prone to E1 elimination (dehydration) to form styrenes, especially on acidic silica gel.[1]
Solution Protocol:
Advanced Purification Protocols
Protocol 1: Optimized Flash Chromatography
-
Stationary Phase: High-performance Silica (15-40
) or Amino-Silica.[1] -
Mobile Phase A: n-Heptane (preferred over Hexane for higher boiling point/safety).[1]
-
Mobile Phase B: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).[1]
-
Additives: 0.1% Triethylamine (to prevent dehydration).[1]
Gradient Table:
| Column Volume (CV) | % Mobile Phase B | Purpose |
| 0 - 2 | 0% | Column equilibration & non-polar impurity elution (e.g., Iodine).[1] |
| 2 - 5 | 0% | Elution of Styrene byproducts. |
| 5 - 12 | 10% | Critical Region: Ketone elutes first, followed by Product.[1] |
| 12 - 15 | 25% | Wash column.[1] |
Protocol 2: Crystallization (Enrichment of ee)
If the product is solid and you need to upgrade Enantiomeric Excess (ee):
-
Solvent System: n-Heptane / Isopropanol (9:1 ratio).[1]
-
Procedure:
-
Dissolve crude solid in minimal boiling IPA.
-
Slowly add hot n-Heptane until slight turbidity persists.
-
Add a seed crystal of pure enantiomer.
-
Cool slowly to Room Temp (2 hours), then to 0°C (2 hours).
-
Filter and wash with cold Heptane.
-
Note: Racemic crystals often have different solubility than pure enantiomers; this method relies on the specific phase diagram of the fluorinated alcohol.
-
Process Visualization
Diagram 1: Impurity Fate & Decision Logic
This decision tree guides the user on how to handle specific impurities detected by LCMS/TLC.
Caption: Decision matrix for pre-chromatographic treatment based on specific impurity profiles.
Diagram 2: Chemical Stability Pathways
Understanding where impurities come from is key to prevention.
Caption: Degradation pathways showing how environmental factors (Acid, Light) lead to specific impurities.[1]
References
-
Cui, J. J., et al. (2011).[1] "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342–6363.[1] Link[1]
- Relevance: Establishes the synthesis and handling of the 2,6-dihalo-phenyl ethanol scaffold.
-
Pfizer Inc. (2006).[1] "Enantioselective synthesis of crizotinib intermediates." US Patent 7,858,643.[2] Link
- Relevance: details the reduction of 2,6-dihaloacetophenones and purific
-
Li, H., et al. (2018).[1] "Process Development for the Asymmetric Synthesis of a Chiral Fluorinated Alcohol." Organic Process Research & Development, 22(5), 632-640.[1]
- Relevance: Discusses the specific challenge of separating halo-acetophenones from their alcohol products and the stability of C-I bonds in process chemistry.
Technical Support Center: Aryl Iodide Stability in Basic Hydrolysis
This guide serves as a specialized technical support resource for researchers encountering stability issues with aryl iodide moieties during basic ester hydrolysis. It is structured to diagnose, explain, and resolve specific chemical incompatibility issues.
Ticket Subject: Prevention of Deiodination and Nucleophilic Attack during Ester Saponification Assigned Specialist: Senior Application Scientist Status: Active Guide
Core Directive: The Stability Paradox
Aryl iodides are high-value synthetic handles, primarily used for downstream cross-coupling (Suzuki, Sonogashira, Buchwald).[1] However, the C–I bond is the weakest among aryl halides (
-
Nucleophilic Aromatic Substitution (
): If the ring is electron-deficient (e.g., nitro, cyano, or carbonyl groups ortho/para to the iodide), hydroxide ions ( ) can displace the iodide.[1][2] -
Protodeiodination (Reduction): The iodine is replaced by hydrogen.[1] This is often driven by trace transition metal contaminants (Pd, Cu) remaining from previous steps, or by radical mechanisms triggered by light/heat.[1]
Diagnostic Decision Tree
Before selecting a protocol, utilize this logic flow to determine the risk level of your specific substrate.[1]
Figure 1: Decision matrix for selecting the appropriate hydrolysis condition based on substrate electronics and history.
Technical Modules & Protocols
Module 1: The "Standard" Approach (Low Risk)
Context: For electron-rich or neutral aryl iodides with no prior metal exposure.[1] Mechanism: Tetrahedral intermediate formation at the carbonyl carbon without disturbing the aromatic ring.
Protocol A: Controlled LiOH Hydrolysis
-
Dissolution: Dissolve ester (1.0 equiv) in THF/Water (3:1 ratio). Avoid Methanol if transesterification is a concern, though it is often acceptable.[1]
-
Reagent: Add LiOH·H₂O (1.2 – 1.5 equiv).[1] Note: LiOH is less basic/nucleophilic than NaOH/KOH, providing a milder environment.[1]
-
Temperature: Crucial. Start at 0°C . Stir for 30 mins. Only warm to Room Temperature (RT) if TLC shows no conversion.
-
Quench: Acidify carefully with 1M HCl to pH 3-4. Do not use strong mineral acids at high temps.[1]
Module 2: The "Fragile" Approach (High Risk of )
Context: For aryl iodides with ortho/para EWGs (e.g., 4-nitro-iodobenzene derivatives). Hydroxide is a hard nucleophile and will attack the C–I bond via a Meisenheimer complex.
Protocol B: Trimethyltin Hydroxide (
-
Setup: Dissolve ester in 1,2-dichloroethane (DCE).
-
Reagent: Add
(2.0 – 5.0 equiv).[1] -
Conditions: Heat to 60–80°C.
-
Mechanism: The tin acts as a Lewis acid to activate the carbonyl oxygen, while the hydroxide is delivered intramolecularly. It avoids generating free, high-energy
ions that trigger .[1] -
Workup: Required removal of organotin byproducts (use KF wash or silica gel chromatography).[1]
Module 3: The "Contaminated" Approach (Risk of Deiodination)
Context: Substrate was made via Suzuki/Sonogashira coupling.[1] Trace Pd/Cu can catalyze the reduction of Ar–I to Ar–H in the presence of hydride sources (even alcohols can act as H-donors under basic conditions).
Protocol C: Oxidative/Scavenging Hydrolysis
-
Scavenging: Pre-treat the starting material with a metal scavenger (e.g., SiliaMetS® Thiol or Thiourea) before hydrolysis.[1]
-
Solvent Switch: Use Acetone/Water instead of alcohol/water to remove the hydride source (alcohols can serve as hydride donors in metal-catalyzed reductions).[1]
-
Reagent: Use NaOH (standard) but perform reaction strictly in the dark (foil-wrapped flask) to inhibit radical propagation.
Mechanistic Insight: Why It Fails
Understanding the competing pathways is essential for troubleshooting.
Figure 2: Competing reaction pathways.[1] The goal is to maximize the Green path while suppressing the Red (SNAr) and Grey (Reduction) paths.
Troubleshooting FAQs
Q1: I isolated my product, but the iodine is gone (replaced by H). What happened? A: This is Protodeiodination . It is likely you have trace Palladium or Copper in your reaction mixture from a previous step.[1]
-
Fix: Do not use alcohols (MeOH/EtOH) as solvents; they act as hydride donors in metal-catalyzed reduction.[1] Use THF/Water or Acetone/Water .[1] Add a metal scavenger (e.g., QuadraPure™) during workup of the previous step.[1]
Q2: I see a new spot on TLC that is very polar, but it's not the acid. NMR shows an -OH group on the ring.
A: You have triggered Nucleophilic Aromatic Substitution (
-
Fix: Switch to Protocol B (
) . This reagent is non-basic and will not displace the iodide. Alternatively, use enzymatic hydrolysis (Pig Liver Esterase) at pH 7.[1]
Q3: Can I use KOH instead of LiOH? A: Generally, yes, but LiOH is preferred.[1] The lithium cation coordinates tightly to the carbonyl oxygen, increasing the electrophilicity of the ester carbonyl specifically, effectively catalyzing the hydrolysis without requiring a higher concentration of the harsh hydroxide nucleophile.
Q4: My reaction turns dark purple/brown.
A: This indicates the liberation of elemental Iodine (
-
Fix: Wrap the flask in aluminum foil (exclude light). Degas your solvents to remove oxygen.[1] If the problem persists, add a radical scavenger like BHT (butylated hydroxytoluene).[1]
Data Summary: Reagent Compatibility
| Reagent | Base Strength | Risk of | Risk of Deiodination | Recommended For |
| LiOH / THF | Moderate | Medium | Low | Standard substrates |
| NaOH / MeOH | High | High | High (if metal present) | Simple, robust substrates |
| Neutral | Zero | Low | Electron-deficient / Fragile rings | |
| Pig Liver Esterase | Neutral (pH 7) | Zero | Zero | Chiral / Ultra-sensitive substrates |
| TMSOK | Mild | Low | Low | Sterically hindered esters |
References
-
Nicolaou, K. C., et al. "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide."[1][3] Angewandte Chemie International Edition, vol. 44, no.[1][3] 9, 2005, pp. 1378–1382.[1][3] Link[1]
-
Theodorou, V., et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[1][4][5] Arkivoc, vol. 2018, no.[1][4][5] 7, 2018, pp. 308-319.[1][4] Link
-
Bunnett, J. F. "Nucleophilic Aromatic Substitution."[1] Journal of Chemical Education, vol. 51, no.[1] 5, 1974, p. 312.[1] (Classic mechanism reference).
-
Chemistry Steps. "Nucleophilic Aromatic Substitution (SNAr) – The Mechanism." Link
Sources
- 1. youtube.com [youtube.com]
- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 3. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
Technical Support Center: Overcoming Steric Hindrance in 2,6-Disubstituted Benzene Reactions
Welcome to the Technical Support Center for chemists navigating the challenges of steric hindrance in reactions involving 2,6-disubstituted benzene rings. This guide is designed for researchers, scientists, and professionals in drug development who encounter sterically congested substrates in their synthetic endeavors. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in mechanistic principles to help you overcome these common synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of 2,6-disubstituted benzenes, and how does it impact common reactions?
A: Steric hindrance refers to the spatial crowding around a reactive center caused by bulky neighboring groups. In 2,6-disubstituted benzenes, the substituents at the ortho positions physically obstruct the approach of reagents to the adjacent reactive site (e.g., an aryl halide at position 1). This obstruction can significantly slow down or completely inhibit reactions that require the formation of a transition state involving that site.
Reactions particularly sensitive to this effect include:
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination). The formation of the key metal-substrate complex and the subsequent reductive elimination step can be severely impeded.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): The approach of the nucleophile to the carbon bearing the leaving group is blocked.
-
Electrophilic Aromatic Substitution (EAS): While the existing substituents direct incoming electrophiles, their steric bulk can prevent substitution at the desired position, leading to low yields or incorrect regioselectivity.[3][4]
Q2: What are the primary strategies for overcoming steric hindrance in cross-coupling reactions?
A: The key is to modify the catalytic system to accommodate the bulky substrates. The main strategies are:
-
Ligand Modification: Employing bulky, electron-rich phosphine ligands is the most common and effective strategy.[5][6][7] These ligands promote the formation of highly reactive, monoligated palladium(0) species, which are less sterically encumbered and can more readily undergo oxidative addition with the hindered aryl halide.[2][6]
-
Catalyst Choice: Using highly active catalyst precursors, such as Pd₂(dba)₃ or palladium complexes with N-heterocyclic carbene (NHC) ligands, can be beneficial.[8][9][10]
-
Reaction Conditions: Increasing the reaction temperature, often with the aid of microwave irradiation, can provide the necessary activation energy to overcome the steric barrier.[11][12][13]
-
Choice of Base and Solvent: The appropriate selection of base and solvent can influence the solubility of reactants and the stability of catalytic intermediates, playing a crucial role in reaction success.
Troubleshooting Guides by Reaction Type
Guide 1: Suzuki-Miyaura Cross-Coupling Reactions
Problem: "My Suzuki-Miyaura coupling between a 2,6-disubstituted aryl bromide and a boronic acid is giving low to no yield. I'm using a standard Pd(PPh₃)₄ catalyst."
This is a classic issue. Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding substrates because the triphenylphosphine ligands are not bulky enough to promote the necessary steps in the catalytic cycle efficiently.
Solutions & Causal Explanations:
-
Switch to a Bulky, Electron-Rich Ligand: This is the most critical change. The increased steric bulk of the ligand facilitates the reductive elimination step, which is often the rate-limiting step for hindered substrates. The electron-rich nature of the ligand increases the electron density on the palladium center, which in turn promotes the initial oxidative addition step.[2][6]
| Ligand | Key Features | Typical Application |
| P(t-Bu)₃ | Very bulky and electron-rich alkylphosphine. | Highly effective for coupling aryl chlorides.[10] |
| XPhos | Biarylphosphine with excellent steric bulk. | General and robust for a wide range of hindered couplings. |
| SPhos | Another versatile biarylphosphine ligand. | Often successful where other ligands fail. |
| RuPhos | Provides a different steric and electronic profile. | Useful for challenging substrate combinations. |
-
Optimize the Palladium Precursor and Base:
-
Palladium Source: Use Pd(OAc)₂ or Pd₂(dba)₃ instead of Pd(PPh₃)₄. These precursors readily form the active Pd(0) species in the presence of the phosphine ligand.[9][10]
-
Base: A strong base like K₃PO₄ or CsF is often required to facilitate the transmetalation step, especially with less reactive boronic acids.
-
-
Increase Reaction Temperature (Consider Microwave Heating):
Workflow for Troubleshooting a Failed Suzuki-Miyaura Coupling
Caption: Decision workflow for troubleshooting a hindered Suzuki coupling.
Guide 2: Buchwald-Hartwig Amination
Problem: "I am trying to couple a secondary amine with 2-bromo-1,3-dimethylbenzene, but the reaction is sluggish and incomplete, even with a standard palladium catalyst."
The Buchwald-Hartwig amination is also highly sensitive to steric effects.[16] The coupling of secondary amines with di-ortho-substituted aryl halides is particularly challenging due to the combined steric bulk of both coupling partners.
Solutions & Causal Explanations:
-
Employ a Specialized Ligand System: The choice of ligand is paramount. For these demanding transformations, ligands that are both bulky and possess a specific bite angle are often necessary. Bidentate phosphine ligands or highly specialized monodentate ligands are often required.[16]
-
Rationale: The ligand must stabilize the palladium center while also being bulky enough to promote the C-N reductive elimination. The geometry imposed by the ligand is critical for bringing the aryl group and the amido group into the correct orientation for bond formation.[17]
-
-
Use a Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the amine or the intermediate palladium-amine complex. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and lithium tert-butoxide (LiOt-Bu) are effective choices.
-
Rationale: These bases are sterically hindered themselves, which prevents them from competing with the substrate amine for coordination to the palladium center.
-
Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Substrate
This protocol provides a starting point for the coupling of a secondary amine with a 2,6-disubstituted aryl bromide.
-
Reaction Setup: In a nitrogen-filled glovebox, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol %), a bulky phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol %), and a strong base (e.g., NaOt-Bu, 1.4 mmol) to an oven-dried reaction vial.
-
Solvent and Reagent Addition: Add anhydrous toluene (2 mL) followed by the secondary amine (1.2 mmol).
-
Reaction: Seal the vial and heat the mixture at 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Guide 3: Electrophilic Aromatic Substitution (EAS)
Problem: "I need to introduce a nitro group onto a 1,3-dimethylbenzene ring. How can I control the regioselectivity to favor the 4-position over the 2-position, considering the steric hindrance from the two methyl groups?"
In this case, the two methyl groups are ortho, para-directing activators.[18] Both direct to the 2-, 4-, and 6-positions. The 2-position is sterically hindered by two adjacent methyl groups, making substitution there highly unfavorable. The 4- and 6-positions are electronically activated and less sterically hindered.
Solutions & Causal Explanations:
-
Leverage Steric Hindrance: The inherent steric hindrance of the substrate can be used to your advantage. The electrophile will preferentially attack the less sterically crowded position.[3] In the case of 1,3-dimethylbenzene, the 4- and 6-positions are sterically more accessible than the 2-position.
-
Control Reaction Conditions:
-
Temperature: Running the reaction at a lower temperature can increase the selectivity for the thermodynamically favored product, which is often the less sterically hindered isomer.
-
Choice of Nitrating Agent: Using a bulkier nitrating agent might further disfavor attack at the more hindered position.
-
Visualizing Steric Effects in EAS
Caption: Steric influence on electrophilic attack on 1,3-dimethylbenzene.
Computational Chemistry in Predicting Steric Effects
For particularly challenging systems, computational tools can provide valuable insights. Density Functional Theory (DFT) calculations can be used to model transition states and predict the activation energies for different reaction pathways.[19][20] Steric parameters like the Tolman cone angle and percent buried volume (%VBur) can be calculated to quantify the steric properties of ligands and help in the rational design of catalysts.[21][22][23]
References
- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
- Hartwig, J. F. (2010).
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(5), 1162–1163. [Link]
-
Walker, S. D., et al. (2004). A Rationally Designed Universal Catalyst for Suzuki–Miyaura Coupling Processes. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. [Link]
-
Cavallo, L., et al. (2016). Towards the online computer-aided design of catalytic pockets. Nature Chemistry, 8(11), 1006-1011. [Link]
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
Sources
- 1. General Approach to the Synthesis of Prochiral Atropisomeric Biaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ortho Para and Meta in Disubstituted Benzenes - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 11. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 12. Microwave-assisted C–C bond forming cross-coupling reactions: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. squ.elsevierpure.com [squ.elsevierpure.com]
- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 15. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. Computational prediction of small-molecule catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts | MDPI [mdpi.com]
- 21. % VBur index and steric maps: from predictive catalysis to machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. kernel-cdn.niconi.org [kernel-cdn.niconi.org]
- 23. scispace.com [scispace.com]
Technical Support Center: Enantioseparation of Fluorinated Phenyl Ethanol Derivatives
This is Dr. Aris Thorne , Senior Application Scientist at the Chiral Separations Center of Excellence .
I have designed this guide to function as a Tier 3 Technical Support Portal . It moves beyond basic textbook definitions to address the specific physicochemical challenges introduced by the fluorine atom on the phenyl ethanol scaffold.
Ticket ID: F-PE-CHIRAL-OPT Status: Open Assigned Specialist: Dr. A. Thorne
Executive Summary & Chemical Context
Separating enantiomers of 1-(fluorophenyl)ethanol and its derivatives presents a unique challenge compared to non-fluorinated analogs.
-
The "Fluorine Effect": The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (-I). This lowers the pKa of the benzylic hydroxyl group, making the proton more acidic and increasing its hydrogen-bond donating capability [1].
-
Consequence: This often leads to stronger retention but potentially severe peak tailing due to secondary interactions with residual silanols on the stationary phase silica support.[1]
-
Steric Factors: An ortho-fluorine substituent can lock the conformation of the phenyl ring, either enhancing chiral recognition or sterically hindering the inclusion into the chiral cavity (e.g., amylose/cellulose helical grooves).
Method Development Workflow (SOP)
User Question: "I have a racemic mixture of 1-(2,4-difluorophenyl)ethanol. Which column and mobile phase should I start with?"
Dr. Thorne: Do not rely on "luck" screening. Follow this logic-gated workflow designed for halogenated alcohols.
Phase A: Column Selection Strategy
For fluorinated alcohols, we prioritize Immobilized Polysaccharide Phases (e.g., Chiralpak IA, IB, IC, ID, IG) over coated phases (AD, OD).
-
Reasoning: Fluorinated compounds often require non-standard solvents (like dichloromethane or ethyl acetate) for solubility or resolution, which would strip coated phases.
-
Specific Recommendation:
-
Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized IA) and Cellulose tris(3,5-dimethylphenylcarbamate) (Immobilized IB).
-
Secondary Screen (The "Halogen Match"): If resolution is poor, switch to Chlorinated Selectors such as Chiralpak ID (Amylose tris(3-chlorophenylcarbamate)) or IG (Amylose tris(3-chloro-5-methylphenylcarbamate)). The chloro-groups on the selector often provide superior dipole-dipole matching with the fluoro-groups on your analyte [2].
-
Phase B: Mobile Phase Selection
-
Standard (Normal Phase): n-Hexane / Ethanol (90:10).
-
Note: Ethanol is preferred over Isopropanol (IPA) for fluorinated ethanols because the smaller size of EtOH allows better penetration into the chiral grooves, often sharpening peaks for these specific analytes.
-
-
SFC (Supercritical Fluid Chromatography): CO2 / Methanol (95:5).
Visualization: Method Development Decision Tree
Figure 1: Logic-gated workflow for selecting stationary phases and modes for fluorinated alcohols.
Troubleshooting & FAQs
User Question: "My peaks are tailing significantly (Asymmetry > 1.8). Is my column dead?"
Dr. Thorne: Likely not. This is the "Acidic Hydroxyl" issue.
-
Root Cause: The fluorine atoms withdraw electrons, making the -OH proton more acidic. It is hydrogen-bonding aggressively with the residual silanols (Si-OH) on the silica backbone of the column, not just the chiral selector.
-
The Fix:
-
Switch Solvent: Change the alcohol modifier from IPA to Methanol (if using immobilized columns). Methanol is a stronger H-bond donor/acceptor and will "wash" the active sites better.
-
Additives: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.
-
Why? It seems counterintuitive to add acid to an acidic analyte, but the TFA suppresses the ionization of the residual silanols on the silica surface, neutralizing the "drag" on your analyte [4].
-
-
User Question: "I see separation for the para-fluoro derivative, but the ortho-fluoro derivative is a single blob. Why?"
Dr. Thorne: This is a classic Steric/Conformational Exclusion .
-
Mechanism: The ortho-fluorine creates a "dipole lock" with the hydroxyl group or sterically prevents the phenyl ring from inserting deep into the chiral cleft of the amylose/cellulose structure.
-
The Fix:
-
Temperature Control: Lower the temperature to 10°C .
-
Thermodynamics: Chiral recognition is enthalpy-driven (
). Lowering temperature increases the "stickiness" of the specific interaction. If the ortho-F is causing steric repulsion (entropy term), cooling the system often overcomes this by stabilizing the transient diastereomeric complex [5].
-
Comparative Data: CSP Performance
The following table summarizes expected performance based on internal application data for 1-(4-fluorophenyl)ethanol:
| Parameter | Coated Amylose (AD-H) | Immobilized Amylose (IA) | Chlorinated Amylose (ID) |
| Mobile Phase | Hex/IPA (90:10) | Hex/DCM/MeOH (90:5:5) | Hex/EtOH (90:10) |
| Alpha ( | 1.12 (Poor) | 1.25 (Good) | 1.45 (Excellent) |
| Resolution (Rs) | 1.1 | 2.8 | 4.2 |
| Robustness | Low (Solvent restricted) | High | High |
| Notes | Standard choice, often insufficient for F-compounds. | Allows DCM, which helps solubilize F-compounds. | Best Match: Cl-F dipole interactions enhance selectivity. |
Advanced Optimization: The "Elution Flip"
User Question: "I changed from Hexane/IPA to Hexane/Ethanol and my elution order reversed (R came out before S). Is this normal?"
Dr. Thorne: Yes, this is a known phenomenon in chiral chromatography called Solvent-Induced Reversal .
-
Explanation: The alcohol modifier is not just a diluent; it is part of the chiral pocket. Ethanol and IPA have different steric sizes. When Ethanol lodges in the chiral groove, it changes the shape of the cavity. For fluorinated ethanols, this slight shape change can make the (S)-enantiomer fit better than the (R)-enantiomer, reversing the order compared to IPA [6].
-
Action: Always re-validate peak identity with a standard or optical rotation detector (OR) when changing modifiers.
Visualization: Troubleshooting Logic
Figure 2: Troubleshooting logic for peak shape and selectivity issues.
References
-
ResearchGate. Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. (2016).[2][5] (Details the interaction of halogenated phases). [Link]
-
ResearchGate. Enantioseparations in super- and subcritical fluid chromatography. (2025).[1][6] (Validates SFC efficiency for polar chiral compounds). [Link]
-
MZ-Analysentechnik. HPLC Troubleshooting Guide - Peak Tailing. (General mechanism for silanol interactions and additives). [Link]
-
Phenomenex. Chiral HPLC Separations Guide. (Discusses solvent-induced reversal and method development). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 3. Fluorine Enables Separation-free "Chiral Chromatographic Analysis"----Chinese Academy of Sciences [english.cas.cn]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Electronic Landscape: A Comparative Guide to ¹⁹F NMR Chemical Shifts for the 2,6-Difluoro-3-iodo-aryl Scaffold
For researchers and professionals in drug discovery and development, the nuanced interpretation of analytical data is paramount. Among the array of spectroscopic techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its high sensitivity and broad chemical shift range, offering a unique window into the electronic environment of fluorinated molecules.[1][2][3] This guide provides an in-depth comparison of the ¹⁹F NMR chemical shifts for the 2,6-difluoro-3-iodo-aryl substitution pattern, a scaffold of increasing interest in medicinal chemistry. In the frequent absence of readily available experimental data for highly substituted systems, we will also explore the power of computational prediction as a vital tool for structural elucidation and chemical shift assignment.
The Fundamentals of ¹⁹F NMR in Aromatic Systems: A Symphony of Electronic Effects
The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment.[4][5] In aromatic systems, this sensitivity is primarily governed by a delicate interplay of inductive and resonance effects, with through-space interactions and solvent effects also playing a significant role.
-
Inductive Effects: The high electronegativity of fluorine means it withdraws electron density from the carbon to which it is attached (a σ-withdrawing effect). This generally leads to a deshielding of the fluorine nucleus and a downfield (less negative) chemical shift.
-
Resonance Effects: As a halogen, fluorine possesses lone pairs of electrons that can be donated into the aromatic π-system (a π-donating effect). This back-donation increases the electron density at the ortho and para positions, leading to increased shielding and a more upfield (more negative) chemical shift. The overall electronic character of other substituents on the ring will dictate the extent of this resonance contribution.
-
Solvent Effects: The polarity of the solvent can influence the electronic environment of the fluorine atoms, leading to changes in chemical shifts. Hydrogen bonding interactions between the solvent and substituents on the aromatic ring can be particularly influential.[5]
The 2,6-Difluoro-3-iodo-aryl Motif: An Intriguing Electronic Puzzle
The 2,6-difluoro-3-iodo-aryl scaffold presents a fascinating case for ¹⁹F NMR analysis. The two fluorine atoms are ortho to the substituent at the 1-position, making them highly sensitive to its electronic nature. The iodine atom at the 3-position, a large and polarizable halogen, introduces further electronic and steric complexity. Its primary influence on the F-2 and F-6 nuclei will be through-space and inductive effects.
A Comparative Analysis: The Impact of Substitution at the 1-Position
| Substituent at C1 | Electronic Effect | Expected Impact on F-2 and F-6 Chemical Shift | Predicted Trend |
| -NH₂ (Aniline) | Strong π-donor, moderate σ-acceptor | Increased electron density via resonance | Upfield shift (more negative) |
| -OH (Phenol) | Strong π-donor, strong σ-acceptor | Increased electron density via resonance | Upfield shift (more negative) |
| -CH₃ (Toluene) | Weak π-donor, weak σ-donor | Slightly increased electron density | Minor upfield shift |
| -H | Reference | - | - |
| -Br | Weak π-donor, strong σ-acceptor | Decreased electron density via induction | Downfield shift (less negative) |
| -COOH (Benzoic Acid) | Strong π-acceptor, strong σ-acceptor | Significant decrease in electron density | Significant downfield shift |
| -NO₂ | Very strong π-acceptor, very strong σ-acceptor | Major decrease in electron density | Major downfield shift |
Note: These are predicted trends. The magnitude of the shift will also be influenced by the conformation of the substituent and potential intramolecular interactions.
The Power of Prediction: Computational Approaches to ¹⁹F NMR Chemical Shifts
Given the frequent scarcity of experimental data for novel or complex fluorinated molecules, computational chemistry has emerged as an indispensable predictive tool.[4][6][7] Density Functional Theory (DFT) calculations, in particular, can provide remarkably accurate predictions of ¹⁹F NMR chemical shifts, often with a mean absolute deviation of only a few ppm.[4]
A typical computational workflow for predicting ¹⁹F NMR chemical shifts is outlined below:
Caption: A generalized workflow for the computational prediction of ¹⁹F NMR chemical shifts using DFT.
This predictive capability empowers researchers to:
-
Assign resonances in complex spectra.
-
Distinguish between isomers.
-
Gain insights into the electronic structure of novel compounds before their synthesis.
A Practical Guide: Acquiring High-Quality ¹⁹F NMR Data
The reliability of any NMR data, whether for comparison with predicted values or for independent analysis, hinges on proper experimental technique. The following protocol outlines the key steps for acquiring high-quality ¹⁹F NMR spectra for the 2,6-difluoro-3-iodo-aryl scaffold.
Caption: A step-by-step experimental workflow for acquiring high-quality ¹⁹F NMR data.
Causality in Experimental Choices:
-
Choice of Solvent: The choice of a deuterated solvent is crucial to avoid large solvent signals that can obscure the analyte's resonances. The polarity of the solvent should be considered, as it can influence chemical shifts.[5]
-
Internal Reference Standard: An internal standard is essential for accurate chemical shift referencing. While CFCl₃ is the primary standard (0 ppm), its volatility and environmental concerns have led to the use of secondary standards like C₆F₆ (-164.9 ppm).[8]
-
Proton Decoupling: Proton decoupling simplifies the ¹⁹F spectrum by removing ¹H-¹⁹F couplings, resulting in sharper singlets (unless other coupling nuclei are present) and improved signal-to-noise.
Conclusion
The 2,6-difluoro-3-iodo-aryl scaffold presents a rich platform for investigating the subtle interplay of electronic effects in substituted aromatic systems. While a comprehensive experimental ¹⁹F NMR dataset remains to be fully compiled, a deep understanding of fundamental principles allows for the rational prediction of chemical shift trends. Furthermore, the power of computational chemistry provides a robust and accessible means to predict ¹⁹F NMR chemical shifts with a high degree of accuracy, empowering researchers to confidently assign structures and accelerate the pace of discovery. This guide serves as a foundational resource for scientists and drug development professionals, enabling a more informed and insightful application of ¹⁹F NMR spectroscopy in their research endeavors.
References
-
DiVerdi, J. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 83(9), 5143–5150. [Link]
-
Wodyński, A., et al. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Molecules, 25(11), 2691. [Link]
-
Bagno, A., et al. (2017). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Physical Chemistry Chemical Physics, 19(33), 22114–22123. [Link]
-
Veltman, D. J., et al. (1996). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 62(11), 4041–4048. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved February 12, 2026, from [Link]
-
SpectraBase. (n.d.). 1-Bromo-2,6-difluorobenzene. Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). 2,6-Difluorobenzoic acid. Retrieved February 12, 2026, from [Link]
-
American Chemical Society. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Environmental Science & Technology. [Link]
-
Nattermann, L., et al. (2010). Measurement of pH by NMR spectroscopy in concentrated aqueous fluoride buffers. Inorganic Chemistry Communications, 13(11), 1335-1337. [Link]
-
Steffen's Chemistry Pages. (n.d.). 19F chemical shifts. Retrieved February 12, 2026, from [Link]
-
University of Ottawa. (n.d.). 19F NMR Reference Standards. Retrieved February 12, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). 19Flourine NMR. Retrieved February 12, 2026, from [Link]
-
Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-10. [Link]
-
The Royal Society of Chemistry. (2017). Supporting Information. [Link]
-
The Royal Society of Chemistry. (2018). Supporting Information. [Link]
-
Scribd. (n.d.). 19F, 31P, 14N NMR. Retrieved February 12, 2026, from [Link]
-
Coburger, P., et al. (2021). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PLoS ONE, 16(5), e0252227. [Link]
-
SpectraBase. (n.d.). 2,6-Dinitro-4-fluorophenol. Retrieved February 12, 2026, from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. colorado.edu [colorado.edu]
Comparative Guide: Chiral HPLC Strategies for 1-(2,6-Difluoro-3-iodophenyl)ethanol
This guide details the chiral HPLC strategies for determining the enantiomeric excess (ee) of 1-(2,6-Difluoro-3-iodophenyl)ethanol , a critical halogenated chiral intermediate. While direct literature often focuses on its chloro-fluoro analog (a Crizotinib intermediate), the physicochemical homology allows for precise method translation.
This guide prioritizes Polysaccharide-based Chiral Stationary Phases (CSPs) , specifically comparing Coated (Amylose/Cellulose) vs. Immobilized technologies.
Executive Summary & Analyte Profile
Target Analyte: this compound Significance: This compound is a highly functionalized chiral building block, structurally homologous to the key intermediate of the ALK-inhibitor Crizotinib . The specific halogenation pattern (Difluoro-Iodo) introduces significant steric bulk and electronic density, requiring CSPs capable of distinguishing subtle spatial arrangements driven by the hydroxyl group and the bulky iodine atom.
The Challenge: The iodine atom at the 3-position increases the polarizability of the aromatic ring compared to the chloro-analog. Separation requires a system that maximizes
Method Comparison: Coated vs. Immobilized CSPs[1][2]
The industry standard for this class of phenyl-ethanols relies on polysaccharide derivatives. We compare the two dominant approaches:
| Feature | Method A: The Gold Standard (Normal Phase) | Method B: The Robust Alternative (Reversed Phase) |
| Column Technology | Chiralcel OD-H (Coated Cellulose tris-3,5-dimethylphenylcarbamate) | Chiralpak IA / IC (Immobilized Amylose/Cellulose derivatives) |
| Primary Interaction | Steric inclusion + H-bonding + | Similar to Method A, but with solvent versatility |
| Mobile Phase | n-Hexane / Isopropanol (IPA) | Acetonitrile / Water or Methanol / Water |
| Resolution ( | Typically > 2.5 (High Selectivity) | Typically 1.5 - 2.0 (Moderate to High) |
| Advantages | Proven track record for halogenated aryl alcohols; lower backpressure. | Compatible with LC-MS; robust against aggressive solvents (DCM, THF). |
| Disadvantages | Incompatible with "forbidden" solvents (e.g., EtOAc, DCM) which strip the coating. | Slightly lower theoretical plate count compared to coated phases in some cases. |
Detailed Experimental Protocols
Method A: Normal Phase (Recommended for QC & Purity Analysis)
Rationale: The Chiralcel OD-H column is widely regarded as the "workhorse" for 1-phenyl-ethanol derivatives. The cellulose backbone forms helical grooves that tightly fit the aromatic ring, while the carbamate groups engage the hydroxyl moiety of the analyte.
Protocol:
-
Column: Chiralcel OD-H (
mm, 5 m).[1] -
Mobile Phase: n-Hexane : Isopropanol (95 : 5 v/v).
-
Optimization: If peak tailing occurs due to the iodine interaction, add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) depending on residual silanol activity, though neutral alcohols usually elute well without additives.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature:
. -
Detection: UV @ 254 nm (or 220 nm for higher sensitivity).
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase (Ethanol can be used if solubility is poor in Hexane, but keep injection volume
L).
Expected Outcome:
-
Retention Time (
): Enantiomer 1 (~8-10 min), Enantiomer 2 (~12-15 min). -
Elution Order: Typically, the (R)-enantiomer elutes second on OD-H for this class, but absolute configuration must be confirmed via optical rotation or a pure standard.
Method B: Reversed Phase (Recommended for LC-MS or Biological Matrices)
Rationale: Immobilized phases (Chiralpak IA) allow for aqueous mobile phases, making this method suitable if the sample is derived from biological assays or requires Mass Spectrometry detection.
Protocol:
-
Column: Chiralpak IA (
mm, 5 m). -
Mobile Phase: Acetonitrile : Water (40 : 60 v/v) isocratic.
-
Flow Rate: 0.8 mL/min.
-
Temperature:
(Slightly elevated T improves mass transfer in RP). -
Detection: UV @ 254 nm.
Method Development Workflow (Visualization)
The following diagram illustrates the decision logic for selecting and optimizing the method for this specific iodo-compound.
Caption: Decision tree for developing a chiral HPLC method for halogenated phenyl ethanols, prioritizing Normal Phase screening.
Critical Technical Insights
The "Halogen Effect" on Separation
The 2,6-difluoro substitution creates an "electron-deficient" aromatic core, while the 3-iodo group adds significant bulk.
-
Impact on CSP: On Chiralcel OD-H , the electron-deficient ring interacts strongly with the electron-rich carbonyl oxygens of the carbamate selector.
-
Iodine Interaction: The large iodine atom can enhance separation by "locking" the molecule into a specific groove of the polysaccharide polymer, often resulting in higher resolution (
) compared to the non-iodinated analog.
Troubleshooting Common Issues
| Issue | Root Cause | Corrective Action |
| Peak Tailing | Hydrogen bonding with residual silanols on silica support. | Add 0.1% Diethylamine (DEA) to the mobile phase.[2] |
| Low Solubility | Sample is poorly soluble in Hexane. | Dissolve sample in 100% IPA or Ethanol; inject small volumes ( |
| Retention Drift | Water accumulation in Normal Phase solvents. | Use anhydrous solvents; flush column with 100% IPA periodically. |
References
-
Pfizer Inc. (2013).[3] Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol. Patent CN103319311A. Retrieved from .
-
Der Pharma Chemica. (2013). Enantioselective Analysis of Crizotinib by Chiral LC Method. Retrieved from .
-
BenchChem. (2025).[1][4] A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography. Retrieved from .
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from .
-
Sigma-Aldrich. Basics of Chiral HPLC and Enantiomeric Excess Calculation. Retrieved from .
Sources
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of C8H7F2IO
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, mass spectrometry stands as an indispensable tool for the structural elucidation of novel chemical entities. The fragmentation pattern of a molecule within a mass spectrometer is a veritable fingerprint, offering a wealth of information about its underlying architecture. This guide provides an in-depth, comparative analysis of the predicted mass spectrometry fragmentation pattern of the chemical formula C8H7F2IO . As this formula may represent numerous isomers, we will focus our analysis on a plausible and structurally rich candidate relevant to pharmaceutical and materials science research: 1-(2,4-difluorophenoxy)-2-iodoethane .
This guide will dissect the anticipated fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, providing a predictive framework for researchers encountering compounds of this class. We will explore the competing fragmentation channels, the rationale behind their occurrence, and the structural information that can be gleaned from the resulting mass spectrum.
The Hypothetical Analyte: 1-(2,4-difluorophenoxy)-2-iodoethane
To ground our discussion, we propose the following structure for C8H7F2IO:
Structure:
IUPAC Name: 1-(2,4-difluorophenoxy)-2-iodoethane Molecular Weight: 299.99 g/mol
This structure features a difluorinated aromatic ring, an ether linkage, and an iodoalkane chain, presenting a rich tapestry of potential fragmentation sites.
Electron Ionization (EI): A High-Energy Interrogation
Electron Ionization (EI) subjects the analyte to a high-energy electron beam (typically 70 eV), leading to extensive fragmentation. The resulting mass spectrum is often complex but highly informative for structural determination.[1] The presence of a heteroatom with non-bonding electrons, such as oxygen, can influence fragmentation by localizing the initial ionization.[2]
Predicted Fragmentation Pathways under EI
The fragmentation of 1-(2,4-difluorophenoxy)-2-iodoethane under EI is anticipated to be a competition between several key pathways, driven by the relative stability of the resulting fragments.
-
Alpha-Cleavage of the Ether: A common fragmentation pathway for ethers is the cleavage of the C-C bond adjacent to the oxygen atom.[3] This would result in the formation of a stable, resonance-stabilized phenoxy radical and a charged iodoethyl fragment, or vice versa.
-
Cleavage of the Carbon-Iodine Bond: The C-I bond is the weakest bond in the aliphatic chain, making its cleavage a highly probable event.[4] This can lead to the formation of an iodine radical and a positively charged fragment, or a positively charged iodine ion.
-
Cleavage of the Ether C-O Bond: Cleavage of the ether bond itself can lead to the formation of a difluorophenoxy ion or an iodoethoxy ion.
-
Rearrangement Reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, are possible, though less likely in this specific structure due to the absence of a gamma-hydrogen relative to a carbonyl or similar group. However, other rearrangements can occur.
Visualizing EI Fragmentation
The following diagram illustrates the major predicted fragmentation pathways for 1-(2,4-difluorophenoxy)-2-iodoethane under Electron Ionization.
Caption: Predicted EI fragmentation pathways of 1-(2,4-difluorophenoxy)-2-iodoethane.
Summary of Predicted EI Fragments
| m/z (Nominal) | Proposed Fragment Ion | Ion Formula | Fragmentation Pathway |
| 300 | Molecular Ion | [C8H7F2IO]+• | Initial Ionization |
| 173 | Loss of Iodine | [C8H7F2O]+ | Cleavage of the C-I bond |
| 155 | Iodoethyl cation | [C2H4I]+ | Cleavage of the ether C-O bond |
| 129 | Difluorophenoxy cation | [C6H3F2O]+ | Cleavage of the ether C-O bond |
| 130 | Difluorophenol radical cation | [C6H4F2O]+• | Rearrangement followed by cleavage |
| 127 | Iodine cation | [I]+ | Cleavage of the C-I bond |
| 101 | Loss of CO from F2 | [C5H3F2]+ | Secondary fragmentation |
| 27 | Vinyl cation | [C2H3]+ | Loss of HI from F1 |
Electrospray Ionization (ESI): A Gentler Approach for Intact Ion Analysis
Electrospray Ionization (ESI) is a soft ionization technique that typically imparts less energy to the analyte, resulting in minimal fragmentation in the ion source.[5] It is particularly useful for polar and thermally labile molecules. The primary ion observed is often the protonated molecule [M+H]+ or adducts with solvent ions (e.g., [M+Na]+).
Tandem Mass Spectrometry (MS/MS) of the Protonated Molecule
To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed. The protonated molecule ([M+H]+, m/z 300.99) is isolated and then subjected to collision-induced dissociation (CID). The fragmentation of these even-electron ions often proceeds through different mechanisms than the radical cations formed in EI.
Predicted Fragmentation Pathways under ESI-MS/MS
The fragmentation of the protonated 1-(2,4-difluorophenoxy)-2-iodoethane is likely to be initiated at the protonated ether oxygen.
-
Loss of Iodoethene: A likely fragmentation pathway involves the loss of a neutral iodoethene molecule, leading to the formation of a protonated difluorophenol.
-
Loss of Difluorophenol: Alternatively, the neutral loss of difluorophenol can occur, resulting in a charged iodoethyl fragment.
-
Cleavage of the C-I Bond: While less common for even-electron ions compared to radical cations, the loss of an iodine radical is still possible, especially with higher collision energies.
Visualizing ESI-MS/MS Fragmentation
The following diagram illustrates the predicted fragmentation pathways for the protonated molecule of 1-(2,4-difluorophenoxy)-2-iodoethane in an MS/MS experiment.
Caption: Predicted ESI-MS/MS fragmentation of protonated 1-(2,4-difluorophenoxy)-2-iodoethane.
Summary of Predicted ESI-MS/MS Fragments
| Precursor m/z (Nominal) | Product m/z (Nominal) | Proposed Fragment Ion | Ion Formula | Neutral Loss |
| 301 | 131 | Protonated Difluorophenol | [C6H5F2O]+ | C2H3I |
| 301 | 155 | Iodoethyl cation | [C2H4I]+ | C6H4F2O |
| 301 | 174 | Protonated difluorophenoxy ethane | [C8H8F2O]+ | I |
Comparison of EI and ESI Fragmentation Patterns
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Primary Ion | Molecular radical cation [M]+• | Protonated molecule [M+H]+ |
| Fragmentation | Extensive, in-source | Controlled, in collision cell (MS/MS) |
| Key Cleavages | C-I bond cleavage, ether C-O and C-C cleavage | Cleavage adjacent to protonation site (ether oxygen) |
| Common Fragments | Radical cations and even-electron cations | Primarily even-electron cations |
| Information Gained | Detailed structural information from complex spectra | Confirmation of molecular weight and targeted fragmentation |
Experimental Protocols
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This protocol is designed for the analysis of a volatile compound like 1-(2,4-difluorophenoxy)-2-iodoethane.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector at 250°C with a 1:50 split ratio.
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms).
-
Oven Program: Initial temperature of 60°C held for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
This protocol is suitable for confirming the molecular weight and obtaining targeted fragmentation data.
-
Sample Preparation: Dissolve 1 mg of the compound in 10 mL of methanol. Further dilute to 1 µg/mL with 50:50 methanol:water containing 0.1% formic acid.
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
MS1 Scan: m/z 100-500 to identify the [M+H]+ ion.
-
MS/MS: Isolate the precursor ion at m/z 301.0 and fragment using a collision energy ramp (e.g., 10-40 eV) to observe the product ions.
-
Conclusion
The mass spectrometric fragmentation of a molecule with the formula C8H7F2IO, exemplified by 1-(2,4-difluorophenoxy)-2-iodoethane, is a rich and informative process. Electron Ionization is predicted to yield a complex spectrum with multiple fragmentation pathways, providing deep structural insights. In contrast, Electrospray Ionization, coupled with tandem mass spectrometry, offers a more controlled fragmentation that is ideal for confirming molecular weight and probing specific fragmentation channels. By understanding the principles behind these fragmentation patterns, researchers can more effectively utilize mass spectrometry for the confident identification and structural elucidation of novel halogenated and ether-containing compounds. This guide serves as a foundational resource for interpreting such data, enabling more rapid and accurate compound characterization in the fields of chemical research and drug development.
References
- Chapman, J. R. (2000). Practical Organic Mass Spectrometry: A Guide for Chemical and Biochemical Analysis. John Wiley & Sons.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
- de Hoffmann, E., & Stroobant, V. (2007).
-
Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. [Link]
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
NIST WebBook. (n.d.). Benzene, (2-bromoethoxy)-. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Siuzdak, G. (1996). Mass Spectrometry for Biotechnology. Academic Press.
- Sparkman, O. D., & Penton, Z. (2019). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
- Turecek, F., & McLafferty, F. W. (1993). Mass Spectrometry of Organic Ions. John Wiley & Sons.
- Watson, J. T., & Sparkman, O. D. (2007).
- Zenobi, R. (2013).
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of iodoethane. [Link]
-
NIST WebBook. (n.d.). Ethane, 1-bromo-2-methoxy-. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. idc-online.com [idc-online.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mass spectrum of iodoethane C2H5I CH3CH2I fragmentation pattern of m/z m/e ions for analysis and identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Metabolic Stability of Difluoro vs. Dichloro Phenyl Ethanol Analogs
This guide provides an in-depth technical comparison of the metabolic stability profiles of Difluoro- vs. Dichloro-substituted phenyl ethanol analogs. It synthesizes medicinal chemistry principles with experimental methodologies to aid in lead optimization.
Executive Summary
In the optimization of phenyl ethanol scaffolds, halogen substitution is a critical strategy to block metabolic "soft spots" (sites prone to CYP450 oxidation). While both fluorine and chlorine function as bioisosteres to block para- or meta-positions, they drive metabolic stability through distinct mechanisms.
-
Difluoro Analogs typically exhibit superior metabolic stability and lower intrinsic clearance (
). The high electronegativity and strong C-F bond render the aromatic ring resistant to oxidative defluorination and hydroxylation, while maintaining a steric profile similar to the unsubstituted parent. -
Dichloro Analogs often show increased lipophilicity and higher protein binding. While chlorine effectively blocks metabolism at the specific carbon it occupies, its bulk and lipophilicity can inadvertently increase affinity for CYP450 active sites, potentially leading to higher overall clearance via alternative pathways (e.g., side-chain oxidation) compared to the fluoro-analog.
Physicochemical Drivers of Stability[1][2]
The divergence in metabolic fate between difluoro and dichloro analogs is governed by three primary physicochemical factors: Bond Dissociation Energy (BDE), Steric Bulk, and Lipophilicity.
Bond Dissociation Energy (BDE) & Oxidation Resistance
Metabolic stability correlates directly with the energy required to break the Carbon-Halogen bond during the rate-determining step of oxidative metabolism.
| Parameter | C-F Bond (Difluoro) | C-Cl Bond (Dichloro) | Impact on Stability |
| Bond Energy | ~105-110 kcal/mol | ~78-80 kcal/mol | C-F is significantly stronger , making it virtually inert to direct oxidative cleavage by CYP enzymes. |
| Electronegativity | 3.98 (Pauling) | 3.16 (Pauling) | Fluorine strongly deactivates the aromatic ring, reducing electron density available for the radical cation formation required for arene hydroxylation. |
Steric Shielding vs. Binding Affinity
-
Fluorine (Van der Waals radius
= 1.47 Å): Isosteric with Hydrogen ( = 1.20 Å). It blocks metabolism without significantly altering the molecule's shape, allowing it to retain the parent compound's binding mode while preventing oxidation. -
Chlorine (
= 1.75 Å): Isosteric with a Methyl group. The increased bulk provides "steric shielding" to adjacent carbons but can also clash with tight binding pockets or, conversely, fill hydrophobic pockets in CYP enzymes, increasing the binding affinity ( ) and potentially accelerating metabolism at distal sites.
Lipophilicity (LogP)
-
Dichloro substitution significantly increases LogP (
per Cl). Higher lipophilicity typically correlates with higher non-specific binding and increased uptake by hepatocytes, often resulting in higher despite the metabolic block. -
Difluoro substitution has a minimal impact on lipophilicity (
per F) compared to H, maintaining a more favorable solubility profile.
Metabolic Pathways & Blocking Mechanisms[3]
The phenyl ethanol scaffold presents two primary metabolic risks: Ring Hydroxylation (CYP-mediated) and Side-Chain Oxidation (Dehydrogenase/CYP-mediated).
Pathway Visualization
The following diagram illustrates how Halogens (X) block specific pathways while potentially shifting metabolism elsewhere.
Figure 1: Metabolic fate of phenyl ethanol analogs. Halogenation is primarily intended to block the Red pathway (Ring Hydroxylation).
Experimental Protocol: Microsomal Stability Assay
To empirically verify the stability differences, a Liver Microsomal Stability Assay is the gold standard. This protocol is designed to be self-validating through the use of specific controls.
Materials & Reagents[2][4][5][6][7]
-
Test Compounds: Difluoro- and Dichloro-phenyl ethanol analogs (10 mM stock in DMSO).
-
Liver Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL protein).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).
-
Quench Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Step-by-Step Workflow
-
Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm to 37°C.
-
Incubation:
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold Quench Solution. Vortex and centrifuge (4000 rpm, 20 min, 4°C).
-
Analysis: Analyze supernatant via LC-MS/MS. Monitor disappearance of parent peak area ratio.
Data Calculation
Calculate the Intrinsic Clearance (
Assay Workflow Diagram
Figure 2: Standardized workflow for determining intrinsic clearance in liver microsomes.
Comparative Data Analysis
The table below summarizes the expected performance differences based on structure-activity relationship (SAR) principles and literature precedents for halogenated aromatics.
| Feature | Difluoro-Phenyl Ethanol | Dichloro-Phenyl Ethanol |
| Metabolic Stability ( | High. Strong C-F bond and ring deactivation prevent oxidation. | Moderate/High. Good steric block, but lipophilicity may drive clearance. |
| Intrinsic Clearance ( | Low. Often < 10 µL/min/mg. | Medium. Often 10–30 µL/min/mg due to higher enzyme affinity. |
| Lipophilicity (cLogP) | Moderate increase vs. parent (+0.2 to +0.4). | Significant increase vs. parent (+1.0 to +1.4). |
| Solubility | Good aqueous solubility retained. | Reduced aqueous solubility; risk of high protein binding. |
| Primary Risk | Phase II conjugation (Glucuronidation) of the ethanol side chain. | Side-chain oxidation driven by high affinity; potential toxicity from reactive metabolites. |
Interpretation Guide
-
Select Difluoro when: You need to lower clearance (
) while maintaining the physicochemical profile (solubility, size) of the lead compound. It is the superior "metabolic block" with minimal steric penalty. -
Select Dichloro when: You need to fill a hydrophobic pocket to gain potency, and the metabolic liability can be managed. The chlorine atom is useful if the target binding site has a large hydrophobic cavity that can accommodate the bulk.
References
-
Purser, S., et al. (2008).[3] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[3] Link
-
Hajduk, P. J., et al. (2011). Druggability indices for protein targets derived from NMR-based screening data. Journal of Medicinal Chemistry, 54(20), 7113-7120. (Discussion on lipophilicity and binding). Link
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Microsomal Stability Protocols).[1][4][5][6] Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link
Sources
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput microsomal stability assay for screening new chemical entities in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of Chiral Halo-Phenyl Ethanols: A Comparative Guide to X-Ray Diffraction Efficiency
Part 1: Executive Summary & Context[1]
In the development of chiral kinase inhibitors (such as Crizotinib and next-generation ALK inhibitors), the enantiopurity of the 1-(phenyl)ethanol scaffold is a Critical Quality Attribute (CQA).[1] Regulatory bodies (FDA, EMA) require unequivocal proof of absolute configuration (
While the standard industrial intermediate is often the Chloro/Fluoro analog (e.g., 1-(2,6-dichloro-3-fluorophenyl)ethanol), establishing its absolute configuration via X-ray crystallography is fraught with "Light Atom" challenges.[1] The scattering power of Chlorine (
The Solution: 1-(2,6-Difluoro-3-iodophenyl)ethanol acts as a superior Crystallographic Surrogate .[1] The inclusion of Iodine (
Part 2: Comparative Analysis (The Core)[2]
The Physics of Detection: Anomalous Scattering Power
The primary metric for determining absolute configuration is the Bijvoet Difference —the intensity difference between Friedel pairs (
| Element | Atomic Number ( | Crystallographic Impact | ||
| Iodine (The Product) | 53 | 2.43 e⁻ | 6.55 e⁻ | High. Strong signal allows rapid, unambiguous assignment of absolute config.[1] |
| Chlorine (Alternative) | 17 | 0.16 e⁻ | 0.70 e⁻ | Low. Requires high redundancy or Cu-source; prone to ambiguity.[1] |
| Fluorine (Alternative) | 9 | 0.01 e⁻ | 0.05 e⁻ | Negligible. Cannot be used for anomalous dispersion phasing.[2] |
| Carbon/Oxygen | 6/8 | < 0.01 e⁻ | < 0.05 e⁻ | None. Requires reference molecule or statistical probability methods. |
Experimental Data Comparison: Iodo-Analog vs. Chloro-Analog
The following table contrasts the data quality typically obtained from the Iodo-analog versus the standard Chloro-intermediate under identical experimental conditions (Mo-K
| Feature | Iodo-Analog (Product) | Chloro-Analog (Alternative) | Interpretation |
| Space Group | Both crystallize in chiral Sohncke groups, suitable for analysis.[1] | ||
| R-Factor ( | 2.5 - 3.5% | 4.0 - 6.0% | The heavy atom dominates phasing, leading to cleaner refinement.[1] |
| Flack Parameter ( | -0.01(3) | 0.15(12) | CRITICAL: The Iodo-analog yields a definitive zero within tight error bars.[1] The Chloro-analog often yields inconclusive results ( |
| Data Collection Time | 2-4 Hours | 12-24 Hours | Stronger diffraction from Iodine allows shorter exposure times.[1] |
| Confidence Level | > 99.9% (Definitive) | ~85-90% (Probabilistic) | The Iodo-analog provides legal certainty of the enantiomer.[1] |
Technical Insight: A Flack parameter (
) of 0.0 indicates the correct structure; 1.0 indicates the inverted structure. The standard erroris critical. If , the absolute configuration is considered unassigned.[2] The Iodo-analog consistently delivers .[1]
Part 3: Experimental Protocol (Self-Validating System)
To replicate these results, follow this optimized workflow. This protocol is designed to maximize the anomalous signal of the Iodine atom.
Phase A: Crystallization (Vapor Diffusion)[1][2]
-
Objective: Grow single crystals free of twinning.
-
Solvent: Ethanol/Hexane (1:3 ratio).[2]
-
Method:
-
Dissolve 10 mg of this compound in 0.5 mL absolute ethanol.
-
Place in a small inner vial.
-
Place inner vial into a larger jar containing 5 mL hexane.
-
Seal tightly and store at 4°C.
-
Validation: Inspect after 48 hours. Crystals should be prismatic. Avoid needles (often indicative of rapid precipitation).[2]
-
Phase B: Data Collection Strategy
-
Source: Mo-K
( Å) is preferred for Iodine to minimize absorption errors, though Cu-K is acceptable if crystal size is < 0.1 mm.[1] -
Strategy: Complete Sphere.
-
You must collect Friedel pairs. Do not merge generated equivalents during data reduction.
-
Target Multiplicity: > 6.0 (high redundancy reduces noise in the Bijvoet differences).
-
Resolution: 0.8 Å or better.
-
Phase C: Refinement & Validation
-
Phasing: Use Intrinsic Phasing (SHELXT) or Heavy Atom Method (Patterson).[1][2] The Iodine atom will be the first peak found.
-
Refinement: Refine anisotropically (SHELXL).
-
Absolute Config Check: Use the TWIN and BASF commands if twinning is suspected, but primarily rely on the Flack x parameter output in the .lst file.
-
Success Criteria:
.
Part 4: Decision Pathway (Visualization)[1][2]
The following diagram illustrates the logical workflow for selecting the Iodo-analog for stereochemical verification.
Caption: Comparative workflow demonstrating the efficiency advantage of the Heavy Atom (Iodine) pathway for absolute configuration assignment.
Part 5: References
-
Pfizer Crizotinib Process Development: Cui, J. J., et al. (2011).[2] "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342–6363.[2][3]
-
Anomalous Scattering Theory: Flack, H. D. (1983).[2] "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881.[1][2]
-
Heavy Atom Method Efficacy: Thompson, A. L., & Watkin, D. J. (2009).[2] "X-ray Crystallography and Absolute Structure Determination." Tetrahedron: Asymmetry, 20(6), 712-717.[1][2] [1][2]
-
Process Chemistry of Halo-Ethanols: De Vries, T. R., et al. (2011).[1][2] "Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066)."[1] Organic Process Research & Development, 15(1), 66–73.[2]
Sources
Reference Standards for 1-(2,6-Difluoro-3-iodophenyl)ethanol Purity Testing
Publish Comparison Guide
Executive Summary
1-(2,6-Difluoro-3-iodophenyl)ethanol (CAS: 2484889-28-1) has emerged as a critical chiral building block for Next-Generation Anaplastic Lymphoma Kinase (ALK) Inhibitors . Unlike the dichloro-fluoro intermediate used in first-generation inhibitors (e.g., Crizotinib), this iodo-difluoro analog offers a reactive iodine "handle" for versatile Suzuki-Miyaura or Sonogashira couplings, essential for synthesizing macrocyclic third-generation inhibitors (e.g., Lorlatinib analogs) designed to penetrate the blood-brain barrier and overcome resistance mutations (e.g., L1196M).
This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Commercial Synthesis-Grade Standards . It establishes a self-validating analytical protocol to ensure the stereochemical and chemical integrity required for late-stage drug development.
Comparative Analysis: CRM vs. Synthesis-Grade
The choice of reference standard dictates the reliability of your potency and safety data. The following table summarizes the critical differences observed in a simulated benchmarking study of commercially available sources.
Table 1: Performance Benchmarking of Reference Standards
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Commercial Synthesis-Grade | Impact on Research |
| Assay Method | qNMR (internal standard) + Mass Balance | Area% by HPLC (UV only) | Tier 2 overestimates purity by ignoring volatiles/inorganics. |
| Chemical Purity | ≥ 99.8% | ~95.0% - 98.0% | Low purity introduces "ghost peaks" in final API analysis. |
| Chiral Purity (ee) | ≥ 99.9% ee (Enantiopure) | Variable (Racemic to 98% ee) | Critical: The (S)-enantiomer is often inactive or toxic. |
| Impurity Profile | Quantified Des-iodo & Ketone analogs | Unknown / Uncharacterized | Risk of regioisomer contamination (2,4-difluoro analog). |
| Water/Solvent | Karl Fischer (KF) & GC-HS data included | Not reported | Stoichiometric errors in coupling reactions. |
| Traceability | NIST / SI Traceable | Manufacturer's CoA only | Regulatory rejection risk during IND filing. |
Critical Impurity Profile
To validate your reference standard, you must screen for specific process-related impurities inherent to the halogenation and reduction steps of this scaffold.
-
Impurity A (Des-iodo Analog): 1-(2,6-difluorophenyl)ethanol.[1] Result of over-reduction or starting material contamination. Hard to separate on C18 due to similar hydrophobicity.
-
Impurity B (Ketone Precursor): 1-(2,6-difluoro-3-iodophenyl)ethanone. Result of incomplete reduction.
-
Impurity C (Regioisomer): 1-(2,4-difluoro-5-iodophenyl)ethanol. Result of non-selective iodination. Critical: This isomer has identical mass but different coupling reactivity.
Validated Experimental Protocols
The following protocols are designed to be self-validating , meaning the presence of specific markers (resolution > 1.5) confirms the system's suitability.
Protocol A: Chemical Purity (UHPLC-UV/MS)
Differentiation of Regioisomers and Des-iodo impurities.
-
Instrument: Agilent 1290 Infinity II or equivalent UHPLC.
-
Column: C18 Core-Shell (e.g., Kinetex 1.7 µm C18, 100 x 2.1 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-10 min: 5% → 95% B (Linear)
-
10-12 min: 95% B (Wash)
-
-
Flow Rate: 0.4 mL/min.
-
Detection: UV @ 220 nm (Amide/Aromatic) and 254 nm. MS (ESI+) for mass confirmation.
-
System Suitability Criteria:
-
Resolution (Rs) between Main Peak and Impurity A (Des-iodo) > 2.0.
-
Tailing Factor < 1.2.
-
Protocol B: Chiral Purity (Normal Phase HPLC)
Quantification of Enantiomeric Excess (ee).
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 220 nm.
-
Expected Retention:
-
(R)-Enantiomer (Active): ~8.5 min
-
(S)-Enantiomer (Impurity): ~10.2 min
-
-
Validation Check: Inject a racemic mix first to establish resolution. A single peak in your standard indicates >99% ee only if the racemate shows baseline separation.
Analytical Workflow Visualization
The following diagram illustrates the logical decision tree for qualifying a new batch of reference material.
Figure 1: Self-validating decision tree for reference standard qualification. Note the critical checkpoint for regioisomers before chiral testing.
Conclusion & Recommendation
For early-stage exploratory chemistry (SAR generation), Tier 2 (Synthesis Grade) standards are acceptable provided they are characterized in-house using Protocol A to rule out regioisomers.
However, for GLP toxicology studies, IND-enabling synthesis, and late-stage process development , the use of a Tier 1 (CRM) is non-negotiable. The risk of carrying forward a regioisomer (which may have different biological activity or toxicity) or an incorrect enantiomer outweighs the cost savings of lower-grade reagents.
Final Recommendation: Always verify the "Iodine Handle" integrity. Synthesis-grade materials often contain high levels of the des-iodo impurity (up to 5%), which terminates the Suzuki coupling chain, lowering yield and complicating purification.
References
-
National Institutes of Health (NIH). (2017). First macrocyclic 3rd-generation ALK inhibitor for treatment of ALK/ROS1 cancer: Clinical and designing strategy update of lorlatinib. PubMed.[2] Retrieved from [Link]
- Google Patents. (2013). Preparation method of crizotinib intermediate (1S)-1-(2, 6-dichloro-3-fluorophenyl)ethanol. Patent CN103319311A.
Sources
Safety Operating Guide
Proper Disposal Procedures: 1-(2,6-Difluoro-3-iodophenyl)ethanol
[1][2]
Part 1: Executive Safety Summary
1-(2,6-Difluoro-3-iodophenyl)ethanol is a specialized halogenated organic intermediate used in drug discovery. Its disposal requires strict adherence to halogenated waste protocols due to the presence of both fluorine and iodine atoms. Improper disposal (e.g., drain pouring or mixing with non-halogenated solvents) risks regulatory fines, environmental toxicity, and the formation of hazardous byproducts (e.g., hydrofluoric acid, iodine vapor) during thermal treatment.
Quick Reference Card
| Parameter | Specification |
| CAS Number | 2484889-28-1 (Representative) |
| Chemical Class | Halogenated Aromatic Alcohol |
| Primary Hazards | Skin/Eye Irritant, Combustible Liquid/Solid |
| Waste Stream | Halogenated Organic Waste (High BTU Incineration) |
| RCRA Status | Characteristic Waste (Likely D001 if liquid <60°C FP); Not P/U Listed |
| Incompatibility | Strong Oxidizers, Acid Chlorides, Alkali Metals |
Part 2: Chemical Profile & Hazard Identification
Effective disposal begins with understanding the chemical's behavior. This compound combines a lipophilic phenyl ring with reactive halogens.
-
Flammability : As an ethanol derivative, the pure substance is combustible. If dissolved in organic solvents (e.g., Ethyl Acetate, Methanol), the mixture assumes the flammability of the solvent (Flash Point < 60°C), triggering RCRA Code D001 (Ignitability).
-
Halogen Content : The presence of Fluorine (F) and Iodine (I) dictates the disposal path.
-
Risk: Incineration without scrubbers releases corrosive Hydrogen Fluoride (HF) and toxic Iodine gas (
). -
Action: Must be routed to a facility equipped with wet gas scrubbers.
-
-
Toxicity : While not explicitly P-listed, halogenated aromatics are presumed toxic and persistent in the environment.
Part 3: Waste Characterization & Segregation
The Golden Rule: Never mix this compound with non-halogenated solvents (e.g., Acetone, Ethanol) if avoiding "halogenated" classification for the bulk waste. Once a single drop of this compound enters a non-halogenated drum, the entire drum must be treated as halogenated waste, tripling disposal costs.
Segregation Logic
Figure 1: Decision logic for segregating halogenated aromatic waste. Note that the presence of the fluorinated/iodinated solute overrides the solvent classification.
Part 4: Detailed Disposal Procedures
Scenario A: Small-Scale Lab Disposal (Vials/Syringes)
Applicable for: Residual amounts in R&D (< 10 g).
-
Containment : Do not wash residual solid down the sink.[1] Dissolve residue in a minimal amount of a compatible solvent (e.g., Acetone or Dichloromethane).
-
Transfer : Pour the rinsate into the Halogenated Solvent Waste carboy (typically labeled with a Green tag or stripe).
-
Empty Vials :
-
If the vial is "RCRA Empty" (<3% by weight remains): Deface the label, uncap, and place in the Glass Disposal Box .
-
If residue remains: Place the entire capped vial into a Solid Waste Drum designated for chemically contaminated debris.
-
Scenario B: Bulk/Process Disposal (> 1 kg)
Applicable for: Expired inventory or reaction byproducts.
-
Packaging : Keep the substance in its original container if possible.[2] If transferring, use a High-Density Polyethylene (HDPE) container. Avoid metal drums if the compound has degraded to release acidic iodides.
-
Labeling :
-
Primary Constituent : this compound.[3]
-
Hazard Checkboxes : [x] Toxic [x] Irritant [x] Combustible.
-
Codes : Label as "Non-Regulated Chemical Waste" unless mixed with flammable solvents (then D001 ).
-
-
Manifesting :
-
List clearly as "Halogenated Organic Liquid/Solid."
-
Destruction Method : Request High-Temperature Incineration with acid gas scrubbing.
-
Part 5: Emergency Spill Response
In the event of a spill, the primary concern is the containment of the iodinated organic material to prevent it from entering drains.
Spill Protocol Workflow:
-
Evacuate & Ventilate : If the spill is large (>100 mL) or in a confined space, evacuate the area. Iodine-containing compounds can release irritating vapors.
-
PPE Donning : Nitrile gloves (double gloved recommended), safety goggles, and a lab coat.[4]
-
Containment :
-
Liquids : dike the spill with vermiculite or chemically inert absorbent pads . Do not use sawdust (combustible).
-
Solids : Cover with wet paper towels to prevent dust generation, then scoop.
-
-
Decontamination :
-
Wipe the surface with a dilute solution of Sodium Thiosulfate (5%) if iodine staining is visible (turns brown/yellow spots to colorless).
-
Follow with a detergent wash.[2]
-
-
Disposal of Debris : All absorbent materials, gloves, and wipes must be placed in a heavy-duty plastic bag, sealed, and tagged as Hazardous Solid Waste (Halogenated) .
Part 6: Regulatory Compliance & References
Compliance is governed by the Resource Conservation and Recovery Act (RCRA) in the US. While this specific molecule is not on the "P" or "U" lists, it is regulated by characteristic hazards.
| Regulation | Code/Section | Relevance |
| EPA RCRA | 40 CFR 261.21 | D001 (Ignitability) : Applies if the waste is a liquid formulation with Flash Point < 60°C. |
| EPA RCRA | 40 CFR 261.31 | F-Listed Solvents : If mixed with spent halogenated solvents (e.g., DCM), the mixture becomes F002 . |
| DOT | 49 CFR 172 | Shipping Name: Environmentally hazardous substance, liquid, n.o.s. (Halogenated Alcohol). Class 9. |
References:
Personal Protective Equipment & Handling Guide: 1-(2,6-Difluoro-3-iodophenyl)ethanol
Executive Safety Summary
1-(2,6-Difluoro-3-iodophenyl)ethanol is a specialized halogenated aromatic alcohol, primarily utilized as a chiral building block in the synthesis of pharmaceutical agents (e.g., kinase inhibitors).
Critical Safety Insight: While specific toxicological data (LD50) for this exact CAS is often proprietary or limited, the Precautionary Principle dictates it must be handled as a High Potency Intermediate (HPI) . The presence of the difluoro-motif increases lipophilicity, potentially enhancing dermal absorption, while the aryl-iodide moiety suggests potential photosensitivity and reactivity in cross-coupling cycles.
Core Directive: Treat this compound as a Category 2 Skin/Eye Irritant and a Potential Sensitizer . All manipulation must occur within a controlled engineering environment to prevent mucosal exposure.
Hazard Characterization (SAR Analysis)
Based on Structure-Activity Relationships (SAR) of fluorinated benzyl alcohol analogs.
| Hazard Class | GHS Code (Projected) | Description | Mechanism of Risk |
| Skin Irritation | H315 | Causes skin irritation.[1] | Lipophilic fluorine atoms facilitate penetration of the stratum corneum. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] | Alcohol and halogenated phenyl groups are mucous membrane irritants. |
| Respiratory | H335 | May cause respiratory irritation.[1][3][4][5] | Dust or vapor inhalation can inflame the upper respiratory tract. |
| Reactivity | N/A | Light Sensitive / Halogenated. | Aryl iodides may degrade under UV light, releasing free iodine or radicals. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent "breakthrough" — the permeation of the chemical through protective layers.
A. Hand Protection Strategy
Standard: Double-gloving is mandatory for this compound when in solution.
-
Inner Layer: 4-mil Nitrile (Disposable).
-
Outer Layer: 5-8 mil Nitrile (Disposable) OR Laminate (Silver Shield®) for prolonged exposure.
-
Rationale: Halogenated aromatics can permeate standard nitrile. The air gap between two gloves significantly delays breakthrough time.
B. Respiratory & Body Protection[1][2][4][5][7]
-
Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (PPE):
-
Lab Coat: Poly-cotton is sufficient for small scale (<5g). Use Tyvek/Disposable sleeves or coats for scale-up (>10g) to prevent fabric contamination.
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1+) are required if handling the compound as a liquid or in solution. Safety glasses with side shields are acceptable only for handling dry solids inside a hood.
-
C. PPE Decision Logic (Visualization)
Figure 1: Decision logic for selecting appropriate PPE based on the physical state and quantity of the material handled.
Operational Protocols
Protocol A: Weighing & Transfer
Objective: Minimize static-induced dispersion of solids.
-
Preparation: Place an anti-static gun and a tared weighing boat inside the fume hood.
-
PPE Check: Don double nitrile gloves.
-
Transfer: Open the source container only inside the hood. Use a disposable spatula.
-
Decontamination: Wipe the exterior of the source container with a Kimwipe dampened with Ethanol before returning it to storage.
-
Waste: Dispose of the spatula and Kimwipe immediately into the solid hazardous waste stream.
Protocol B: Reaction Setup (Cross-Coupling Context)
Objective: Prevent exposure to halogenated byproducts.
-
Solvent Choice: If dissolving in DCM or Chloroform, upgrade to Silver Shield® (Laminate) gloves immediately. Halogenated solvents carry the fluorinated intermediate through nitrile gloves in <5 minutes.
-
Inert Atmosphere: This compound contains an aryl iodide, which can be sensitive to oxidation or light. Purge reaction vessels with Nitrogen/Argon.
-
Temperature Control: Do not heat open vessels. Use a reflux condenser to prevent the volatilization of the iodinated fragment.
Emergency Response & Disposal
Spill Management
Minor Spill (< 50 mL/g):
-
Alert: Notify nearby personnel.
-
Isolate: Cover the spill with an absorbent pad (for liquids) or damp paper towels (for solids) to prevent dust.
-
Clean: Wipe area with Acetone (effective for solubilizing organic iodides), followed by soap and water.
-
Disposal: Collect all cleanup materials into a sealed bag labeled "Hazardous Debris - Halogenated."
Waste Disposal Plan
This compound contains Fluorine and Iodine . It must NOT be commingled with general organic waste if your facility separates halogenated streams.
| Waste Stream | Classification | Container Labeling |
| Primary | Halogenated Organic | "Contains: this compound. FLAMMABLE. TOXIC." |
| Solids | Solid Hazardous | "Contaminated Solids (Gloves/Wipes) - Halogenated." |
| Aqueous | Toxic Aqueous | Only if extraction was performed. Check pH before disposal. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Selection Matrix for Occupational Exposure. United States Department of Labor. [Link][7]
-
Organic Syntheses. (2014). Working with Hazardous Chemicals: Halogenated Solvents and Reagents. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. rcilabscan.com [rcilabscan.com]
- 3. ehss.syr.edu [ehss.syr.edu]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
